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  • Product: 2-Phenyl-2,6-diazaspiro[3.3]heptane
  • CAS: 1824145-15-4

Core Science & Biosynthesis

Foundational

The 3D Advantage: Physicochemical Profiling and Synthetic Integration of CAS 1824145-15-4

Abstract: The Structural Evolution of Diamine Scaffolds In modern drug discovery, the over-reliance on flat, sp²-hybridized aromatic rings has been identified as a primary driver of attrition in clinical pipelines due to...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The Structural Evolution of Diamine Scaffolds

In modern drug discovery, the over-reliance on flat, sp²-hybridized aromatic rings has been identified as a primary driver of attrition in clinical pipelines due to poor solubility and off-target promiscuity. CAS 1824145-15-4 (2-phenyl-2,6-diazaspiro[1]heptane) represents a next-generation spirocyclic building block engineered to overcome these pharmacokinetic liabilities. As a highly strained, three-dimensional bioisostere for piperazine, this compound provides researchers with a critical tool to enhance target selectivity and metabolic stability. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic advantages, and field-proven protocols for its synthetic integration.

Physicochemical Profiling

Understanding the baseline physical and chemical properties of CAS 1824145-15-4 is essential for predicting its behavior in both synthetic workflows and biological systems. The spiro[1]heptane core inherently alters the dipole moment and basicity (pKa) of the secondary amine compared to flexible, unconstrained diamines.

PropertyValueMethod / Source
CAS Registry Number 1824145-15-4Standardized Identifier
Chemical Name 2-phenyl-2,6-diazaspiro[1]heptaneIUPAC
Molecular Formula C11H14N2Elemental Analysis
Molecular Weight 174.24 g/mol Calculated
Boiling Point 305.3 ± 42.0 °CPredicted
Density 1.16 ± 0.1 g/cm³Predicted
SMILES String C1(=CC=CC=C1)N1CC2(C1)CNC2Structural Notation

Data supported by commercial chemical profiling standards .

Mechanistic Rationale: Escaping Flatland

The causality behind selecting CAS 1824145-15-4 over a traditional 1-phenylpiperazine lies in the geometric constraints of the spirocycle. According to the foundational hypothesis proposed by Lovering et al., increasing the fraction of sp³-hybridized carbons (Fsp³) in a molecule directly correlates with higher clinical success rates.

Why does this specific spirocycle outperform piperazine?

  • Conformational Restriction: The orthogonal arrangement of the two azetidine rings locks the exit vectors of the nitrogen atoms. This rigidity reduces the entropic penalty upon binding to a target protein, often leading to enhanced affinity.

  • Lipophilicity (LogD) Reduction: Despite adding a carbon atom to bridge the system, the spirocyclic architecture disrupts planar hydrophobic stacking and alters the hydration shell, frequently resulting in a lowered LogD and improved aqueous solubility.

  • Metabolic Stability: The lack of adjacent, easily oxidizable methylene C-H bonds in a flexible ring prevents rapid cytochrome P450-mediated metabolism, a common liability of piperazine derivatives.

G A Piperazine Scaffold (Flat & Flexible) B CAS 1824145-15-4 (Rigid Spirocycle) A->B Bioisosteric Replacement C Increased Fsp3 Fraction B->C D Reduced LogD & High Solubility C->D E Clinical Pipeline Success D->E

Figure 1: Mechanistic rationale for spirocyclic bioisosteric replacement.

Application Case Study: Sigma-2 (TMEM97) Receptor Ligands

A highly relevant application of CAS 1824145-15-4 is its use in the development of CNS therapeutics. In a recent study on the synthesis of functionalized γ-butyrolactones targeting the Sigma-2 receptor (implicated in Alzheimer's disease and schizophrenia), researchers systematically replaced the 1-phenylpiperazine moiety with 2-phenyl-2,6-diazaspiro[1]heptane .

Causality of the Substitution: The research team executed this bioisosteric replacement specifically to improve Mouse Liver Microsomal (MLM) stability. The traditional piperazine analogs suffered from rapid metabolic clearance. By incorporating the spirocyclic core of CAS 1824145-15-4, the researchers maintained the critical basic amine required for Sigma-2 receptor anchoring while shielding the molecule from rapid oxidative degradation.

Self-Validating Experimental Protocol: Sterically Demanding C-N Cross-Coupling

Because the spiro[1]heptane system presents unique steric bulk compared to unhindered piperazines, standard alkylation or unoptimized coupling conditions often result in low yields. The following Buchwald-Hartwig cross-coupling protocol is engineered as a self-validating system to ensure successful N-arylation of CAS 1824145-15-4.

Rationale for Reagent Selection: A highly active, sterically demanding biaryl phosphine ligand (XPhos) is strictly required to facilitate efficient oxidative addition and subsequent reductive elimination without competitive β-hydride elimination.

Step-by-Step Methodology
  • Preparation & Inert Atmosphere: In an oven-dried Schlenk tube, combine CAS 1824145-15-4 (1.0 equiv), the target aryl halide (1.1 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.06 equiv), and sodium tert-butoxide (1.5 equiv). Evacuate and backfill with Argon three times.

  • Solvent Addition & Heating: Add anhydrous, degassed 1,4-dioxane (0.2 M concentration). Seal the tube and heat the reaction mixture to 100 °C for 12 hours.

  • In-Process Control (Self-Validation Gate 1): Sample 10 µL of the reaction mixture, dilute in LC-MS grade methanol, and analyze via LC-MS. Validation metric: The reaction is only considered complete when the extracted ion chromatogram (EIC) shows >95% consumption of the m/z 175.1 [M+H]⁺ peak (starting material) and the appearance of the product mass.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, typically a gradient of DCM to 10% MeOH in DCM).

  • Final Analytical Validation (Self-Validation Gate 2): Perform ¹H and ¹³C NMR (400 MHz, CDCl₃). Validation metric: Confirm the disappearance of the broad secondary amine N-H singlet (typically ~2.0-2.5 ppm) and verify the diagnostic integration of the spirocyclic methylene protons (four distinct doublets/multiplets between 3.5-4.5 ppm), ensuring the core remains intact and un-isomerized.

G A CAS 1824145-15-4 (Nucleophile) D Cross-Coupling (100°C, 12h) A->D B Aryl Halide (Electrophile) B->D C Pd2(dba)3 / XPhos (Overcome Sterics) C->D E LC-MS Monitoring (In-Process Control) D->E F Flash Chromatography (Purification) E->F G NMR/HRMS Validation (Final QC) F->G

Figure 2: Self-validating experimental workflow for sterically hindered C-N coupling.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756.[Link][2]

  • Blass, B. E., Gao, R., Blattner, K. M., & Canney, D. J. (2021). Synthesis and Evaluation of Novel, Selective, Functionalized γ-butyrolactones as Sigma-2 Ligands. Research Square (Preprint for Medicinal Chemistry Research).[Link][3][4]

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Exploratory

Pharmacokinetic Profiling of 2,6-Diazaspiro[3.3]heptane Derivatives

An In-Depth Technical Guide: Introduction: The Strategic Value of the 2,6-Diazaspiro[3.3]heptane Scaffold In modern medicinal chemistry, the quest for drug candidates with optimized efficacy, selectivity, and pharmacokin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide:

Introduction: The Strategic Value of the 2,6-Diazaspiro[3.3]heptane Scaffold

In modern medicinal chemistry, the quest for drug candidates with optimized efficacy, selectivity, and pharmacokinetic (PK) properties has driven the exploration of novel molecular architectures. The 2,6-diazaspiro[3.3]heptane motif has emerged as a powerful scaffold, primarily utilized as a three-dimensional, conformationally restricted bioisostere for the ubiquitous piperazine ring.[1][2][3] Shifting from planar, aromatic structures to compounds with a higher fraction of sp3-hybridized atoms often correlates with improved physicochemical properties and PK profiles.[4]

The strategic incorporation of a 2,6-diazaspiro[3.3]heptane core can profoundly influence a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Compared to their piperazine counterparts, these derivatives frequently exhibit lower lipophilicity (logD) and higher basicity (pKa).[5] This "lipophilicity-lowering twist" can be advantageous, potentially leading to improved solubility, reduced metabolic liabilities, and decreased off-target toxicity.[5] However, these same structural changes necessitate a rigorous and systematic pharmacokinetic evaluation to fully characterize their behavior in vivo.

This guide provides a comprehensive framework for the pharmacokinetic profiling of 2,6-diazaspiro[3.3]heptane derivatives, grounded in field-proven insights and regulatory expectations. We will dissect the causality behind experimental choices, present self-validating protocols, and bridge the critical gap between in vitro data and in vivo outcomes.

Part 1: Foundational In Vitro ADME Characterization

Early-stage in vitro ADME assays are pivotal for identifying potential liabilities and guiding compound optimization before committing to resource-intensive in vivo studies.[6][7] For 2,6-diazaspiro[3.3]heptane derivatives, we prioritize a core set of assays to understand their metabolic fate, distribution potential, and risk of drug-drug interactions (DDI).

Metabolic Stability Assessment

The objective is to determine the intrinsic clearance rate of the compound by liver enzymes. This is a primary indicator of its half-life in vivo. Due to their unique structure, diazaspiro[3.3]heptanes may exhibit different metabolic profiles compared to more traditional heterocycles.

Experimental Protocol: Microsomal Stability Assay

  • Preparation: Thaw pooled liver microsomes (human, rat, or other relevant species) and NADPH regenerating system (Cofactor Solution) on ice.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Serially dilute to create a working solution (e.g., 100 µM in acetonitrile/water).

  • Incubation Plate Setup:

    • In a 96-well plate, add phosphate buffer (pH 7.4).

    • Add the liver microsome suspension to achieve a final protein concentration of 0.5 mg/mL.

    • Causality: This concentration provides sufficient enzymatic activity to observe metabolism within a reasonable timeframe without being substrate-limited.

  • Initiating the Reaction:

    • Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.

    • Add the test compound to achieve a final concentration of 1 µM. This low concentration ensures the reaction is in the linear range (first-order kinetics).

    • Initiate the metabolic reaction by adding the pre-warmed Cofactor Solution. A parallel incubation without the cofactor serves as a negative control to assess non-enzymatic degradation.

  • Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing an internal standard (IS).

    • Self-Validation: The IS is a structurally similar but distinct molecule used to normalize for variations in sample processing and analytical response.

  • Sample Processing: Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Plot the natural log of the peak area ratio (Compound/IS) versus time. The slope of the line (k) is used to calculate the intrinsic clearance (Cl_int) and in vitro half-life (t½).

    • t½ = 0.693 / k

    • Cl_int (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Table 1: Representative In Vitro Metabolic Stability Data

Compound ID Species In Vitro t½ (min) Intrinsic Clearance (µL/min/mg) Classification
DSH-001 Human > 60 < 11.6 Low Clearance
DSH-002 Human 25 27.7 Moderate Clearance
DSH-003 Human 8 86.6 High Clearance
DSH-001 Rat 45 15.4 Low-Mod Clearance
DSH-002 Rat 18 38.5 Moderate Clearance

| DSH-003 | Rat | 5 | 138.6 | High Clearance |

Plasma Protein Binding (PPB)

Only the unbound (free) fraction of a drug is available to interact with its target and be cleared by metabolic organs.[8][9] PPB significantly impacts a drug's distribution volume and half-life.[8]

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Device Preparation: Prepare the RED device inserts by adding the test compound (e.g., at 2-3 concentrations) to plasma from the desired species in the sample chamber. Add phosphate buffer to the buffer chamber.

    • Causality: The RED device uses a semipermeable membrane (typically 8 kDa MWCO) that retains plasma proteins but allows the small molecule drug to diffuse freely between chambers until equilibrium is reached.[10]

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours. The incubation time must be sufficient to ensure equilibrium is reached, which should be determined during method development.

  • Sampling: After incubation, carefully remove aliquots from both the plasma and buffer chambers.

  • Matrix Matching & Analysis: To avoid analytical artifacts, the plasma sample is diluted with buffer, and the buffer sample is diluted with control plasma to match the matrix of the opposing sample. An internal standard is added. Samples are then processed via protein precipitation and analyzed by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

    • % Unbound = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100

Table 2: Representative Plasma Protein Binding Data

Compound ID Species Concentration (µM) % Unbound (fu) Classification
DSH-001 Human 1 25.4 Low Binding
DSH-002 Human 1 2.1 High Binding

| DSH-003 | Human | 1 | 0.8 | Very High Binding |

Cytochrome P450 (CYP) Inhibition

Assessing the potential for a compound to inhibit major CYP isoforms is a critical regulatory requirement to predict drug-drug interactions (DDIs).[11][12][13] Given that 2,6-diazaspiro[3.3]heptane derivatives are nitrogen-containing heterocycles, interaction with the heme iron of CYP enzymes is a key liability to investigate.

Experimental Protocol: CYP Inhibition IC50 Determination

  • System: Use human liver microsomes (HLM) or recombinant human CYP enzymes.

  • Plate Setup: Prepare a 96-well plate containing HLM, a specific probe substrate for the CYP isoform of interest (e.g., Phenacetin for CYP1A2), and the test compound at various concentrations (typically 7-8 concentrations in semi-log dilution).

    • Self-Validation: Include a known positive control inhibitor (e.g., Furafylline for CYP1A2) and a negative control (vehicle, e.g., DMSO).

  • Reaction Initiation: Pre-warm the plate to 37°C, then initiate the reaction by adding the NADPH regenerating system.

  • Incubation: Incubate for a short, optimized time (e.g., 10-15 minutes) where metabolite formation is linear.

  • Quenching & Analysis: Stop the reaction with ice-cold acetonitrile containing an internal standard. Process the samples (centrifugation) and analyze the supernatant by LC-MS/MS, quantifying the formation of the specific metabolite of the probe substrate.

  • Data Analysis: Calculate the percent inhibition at each concentration of the test compound relative to the vehicle control. Plot the percent inhibition versus the log of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

Table 3: Representative CYP450 Inhibition Profile (IC50, µM)

Compound ID CYP1A2 CYP2C9 CYP2C19 CYP2D6 CYP3A4 DDI Risk Potential
DSH-001 > 50 > 50 28.5 > 50 45.1 Low
DSH-002 > 50 8.2 15.1 > 50 1.5 High (CYP3A4)

| DSH-003 | 4.6 | 22.7 | > 50 | 11.3 | 9.8 | Moderate (CYP1A2, 3A4) |

Visual Schematics: Experimental Workflows

A clear understanding of the experimental sequence is crucial for reproducibility and interpretation.

ADME_Profiling_Workflow cluster_0 In Vitro ADME Screening cluster_1 In Vivo Pharmacokinetics MetStab Metabolic Stability (Microsomes, Hepatocytes) Animal_Study Rodent PK Study (IV & PO Dosing) MetStab->Animal_Study Inform Study Design IVIVE In Vitro-In Vivo Extrapolation (IVIVE) & Human Dose Prediction MetStab->IVIVE Integrate Data PPB Plasma Protein Binding (RED Assay) PPB->Animal_Study Inform Study Design PPB->IVIVE Integrate Data CYP_Inhib CYP450 Inhibition (IC50, TDI) CYP_Inhib->Animal_Study Inform Study Design Perm Permeability (e.g., Caco-2) Perm->Animal_Study Inform Study Design Bioanalysis Bioanalytical Method (LC-MS/MS) Animal_Study->Bioanalysis Generate Samples PK_Params PK Parameter Calculation (AUC, Cmax, t½, F%) Bioanalysis->PK_Params Quantify Drug Levels PK_Params->IVIVE Integrate Data Candidate 2,6-Diazaspiro[3.3] heptane Derivative Candidate->MetStab Characterize Candidate->PPB Characterize Candidate->CYP_Inhib Characterize Candidate->Perm Characterize Decision Candidate Selection or Optimization IVIVE->Decision

Caption: High-level workflow for pharmacokinetic assessment.

CYP_Inhibition_Assay Start Start: Prepare Reagents (HLM, Substrate, Test Compound) Plate Dispense into 96-well Plate: - HLM - Probe Substrate - Test Compound (serial dilution) Start->Plate PreIncubate Pre-incubate Plate at 37°C for 10 min Plate->PreIncubate Initiate Initiate Reaction: Add NADPH Regenerating System PreIncubate->Initiate Incubate Incubate at 37°C (e.g., 10-15 min) Initiate->Incubate Quench Quench Reaction: Add Acetonitrile + Internal Standard Incubate->Quench Process Centrifuge to Pellet Protein Quench->Process Analyze Analyze Supernatant by LC-MS/MS Process->Analyze Calculate Calculate % Inhibition vs. Control Analyze->Calculate End Determine IC50 Value (Non-linear Regression) Calculate->End In_Vivo_PK_Workflow Start Start: Acclimate Animals (e.g., Sprague-Dawley Rats) Dosing Dose Administration (IV and PO Groups) Start->Dosing Sampling Serial Blood Sampling at Pre-defined Time Points Dosing->Sampling Processing Process Blood to Plasma Store at -80°C Sampling->Processing Bioanalysis Sample Analysis using Validated LC-MS/MS Method Processing->Bioanalysis Data_Gen Generate Plasma Concentration vs. Time Data Bioanalysis->Data_Gen NCA Non-Compartmental Analysis (NCA) Data_Gen->NCA End Calculate Key PK Parameters (AUC, CL, t½, F%, etc.) NCA->End

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Foundational

The Ascendancy of Spirocyclic Diamines: A Technical Guide to Navigating Modern Drug Discovery's 3D Frontier

Abstract In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemistry has witnessed a decisive shift away from the "flatland" of planar,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemistry has witnessed a decisive shift away from the "flatland" of planar, aromatic compounds.[1] This guide provides an in-depth exploration of spirocyclic diamines, a class of scaffolds at the vanguard of this three-dimensional revolution. We will dissect the unique structural and physicochemical properties that make these motifs so compelling, delve into the synthetic strategies that unlock their potential, and showcase their successful application in modern drug discovery through illustrative case studies. This technical resource is intended for researchers, scientists, and drug development professionals seeking to leverage the power of spirocyclic diamines to overcome contemporary medicinal chemistry challenges.

Introduction: Escaping "Flatland" and Embracing Three-Dimensionality

For decades, drug discovery was dominated by molecules rich in sp2-hybridized carbon atoms, often leading to planar, aromatic structures. While this approach yielded numerous successful drugs, it also contributed to challenges such as poor solubility, off-target effects, and metabolic liabilities. The concept of "escaping flatland" advocates for the incorporation of greater three-dimensionality into drug candidates by increasing the fraction of sp3-hybridized carbons (Fsp3).[1][2] A higher Fsp3 count often correlates with improved clinical success due to enhanced target engagement, better physicochemical properties, and the ability to explore novel chemical space.[2]

Spirocycles, characterized by two rings sharing a single atom, are quintessential examples of three-dimensional scaffolds.[3] Their rigid, non-planar structures offer a unique platform for the precise spatial arrangement of functional groups, enabling optimized interactions with biological targets.[4] Among the diverse array of spirocyclic systems, those incorporating diamine functionalities have emerged as particularly valuable in medicinal chemistry. The presence of two amine groups provides versatile handles for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[5][6]

The Strategic Advantage of Spirocyclic Diamines

The incorporation of a spirocyclic diamine scaffold into a drug candidate can confer a multitude of benefits, stemming from its distinct structural and conformational properties.

Conformational Rigidity and Pre-organization

Unlike their flexible acyclic or monocyclic counterparts, the fused nature of spirocycles restricts the number of accessible conformations.[1] This inherent rigidity can pre-organize the molecule into a bioactive conformation, minimizing the entropic penalty upon binding to its target and potentially leading to a significant increase in potency.[7] This principle is pivotal in designing highly selective ligands, as the fixed orientation of substituents can favor binding to the desired target over off-targets.[1]

Improved Physicochemical Properties

The introduction of spirocyclic diamines can favorably modulate a molecule's physicochemical properties, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Solubility: The disruption of planarity and the introduction of polar amine groups can lead to improved aqueous solubility, a common hurdle in drug development.[1]

  • Lipophilicity: Spirocyclic scaffolds can offer a means to decrease lipophilicity (logP/logD) compared to their aromatic or more flexible aliphatic counterparts, which can be advantageous for reducing off-target toxicity and improving pharmacokinetic properties.[2]

  • Metabolic Stability: The quaternary spirocenter and the often-strained ring systems can be less susceptible to metabolic degradation by cytochrome P450 enzymes, leading to improved metabolic stability and a longer in vivo half-life.[2]

Bioisosteric Replacement

Spirocyclic diamines can serve as effective bioisosteres for more common, often problematic, moieties in drug molecules.[8][9] For instance, a diazaspirocycle can replace a flexible piperazine ring, a common structural motif that can be associated with hERG liability and poor selectivity.[1][2] This replacement can maintain or improve target engagement while introducing the aforementioned benefits of conformational rigidity and improved physicochemical properties.[1]

Synthetic Strategies for Accessing Spirocyclic Diamines

The growing appreciation for spirocyclic diamines has spurred the development of diverse and innovative synthetic methodologies. The choice of synthetic route is often dictated by the desired ring sizes, substitution patterns, and stereochemical outcome.

Key Synthetic Approaches

A variety of synthetic strategies have been employed to construct the spirocyclic diamine core. Some of the most prominent methods include:

  • Intramolecular Cyclization Reactions: These are among the most common methods, where a linear precursor containing two nucleophilic amine functionalities (or their precursors) and an electrophilic center is induced to cyclize.[10]

  • [3+2] Cycloaddition Reactions: The reaction of azomethine ylides with exocyclic alkenes is a powerful tool for the construction of spirocyclic pyrrolidines, which can serve as precursors to spirocyclic diamines.[11][12]

  • Dearomatization Reactions: These reactions can rapidly generate molecular complexity and three-dimensionality from simple, flat aromatic starting materials, providing a concise route to spirocyclic systems.[13][14]

  • Ring-Closing Metathesis (RCM): RCM has proven to be a versatile tool for the formation of various ring sizes within a spirocyclic framework.

  • Stannyl Amine Protocol (SnAP) Reagents: The reaction of cyclic ketones with SnAP reagents provides a direct and operationally simple route to saturated, N-unprotected spirocyclic N-heterocycles.[15]

Exemplary Experimental Protocol: Synthesis of a Spirocyclic Pyrrolidine via [3+2] Cycloaddition

This protocol outlines a general procedure for the synthesis of a spirocyclic pyrrolidine, a common precursor to spirocyclic diamines, based on the principles described by Mykhailiuk and colleagues.[11][12]

Step 1: Synthesis of the Exocyclic Alkene

  • To a solution of a cyclic ketone (1.0 eq.) in a suitable solvent (e.g., toluene), add a Wittig reagent such as (triphenylphosphoranylidene)acetonitrile (1.1 eq.).

  • Heat the reaction mixture under reflux for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired exocyclic alkene.

Step 2: [3+2] Cycloaddition

  • To a solution of the exocyclic alkene (1.0 eq.) and N-benzylglycine (1.2 eq.) in a suitable solvent (e.g., toluene), add paraformaldehyde (1.5 eq.).

  • Heat the reaction mixture to reflux for 4-8 hours, with azeotropic removal of water using a Dean-Stark apparatus.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the spirocyclic pyrrolidine.

Step 3: Deprotection to the Diamine

  • The N-benzyl group can be removed under standard hydrogenolysis conditions (e.g., H2, Pd/C in methanol) to yield the secondary amine. Further synthetic manipulations can then be performed to introduce the second amine functionality or modify the existing one.

G cluster_0 Synthesis of Spirocyclic Diamine Precursor Cyclic Ketone Cyclic Ketone Exocyclic Alkene Exocyclic Alkene Cyclic Ketone->Exocyclic Alkene Wittig Reaction Wittig Reagent Wittig Reagent Wittig Reagent->Exocyclic Alkene Spirocyclic Pyrrolidine Spirocyclic Pyrrolidine Exocyclic Alkene->Spirocyclic Pyrrolidine [3+2] Cycloaddition N-Benzylglycine N-Benzylglycine N-Benzylglycine->Spirocyclic Pyrrolidine Paraformaldehyde Paraformaldehyde Paraformaldehyde->Spirocyclic Pyrrolidine

Caption: Synthetic workflow for a spirocyclic pyrrolidine.

Applications and Case Studies in Drug Discovery

The theoretical advantages of spirocyclic diamines have been translated into tangible successes in various therapeutic areas.

Central Nervous System (CNS) Disorders

The ability to fine-tune the three-dimensional structure and physicochemical properties of spirocyclic diamines makes them particularly attractive for CNS drug discovery, where brain penetration and selectivity are paramount. Novel aryl-spirocyclic diamine derivatives have been designed and synthesized with potential antidepressant-like properties.[16] Certain compounds have exhibited triple monoamine reuptake inhibitory activity (SERT, NET, and DAT), while others have shown potent inhibitory activity against both SERT and the 5-HT3A receptor, highlighting the versatility of this scaffold in targeting multiple CNS pathways.[16]

Antimicrobial Agents

Spirocyclic scaffolds are present in a number of potent antimicrobial agents. The central diamine core of the known antibacterial agents Sitafloxacin and Olamufloxacin features a spirocyclic pyrrolidine, demonstrating the utility of this structural motif in the development of new antibiotics.[11]

Oncology

In the field of oncology, spirocyclic scaffolds have been employed to enhance the selectivity and reduce the toxicity of potent inhibitors. For example, the replacement of the piperazine ring in the PARP inhibitor Olaparib with a diazaspiro[3.3]heptane led to a significant increase in selectivity for PARP-1 over other members of the PARP family, which was accompanied by reduced DNA damage and cytotoxicity.[1][2]

Data Summary of Physicochemical Property Improvements

The following table summarizes representative data from the literature, illustrating the impact of incorporating a spirocyclic scaffold on key physicochemical properties compared to their non-spirocyclic counterparts.

Original Moiety Spirocyclic Replacement Change in logD Change in Metabolic Stability Change in hERG Inhibition Reference
MorpholineAzaspiro[3.3]heptaneLoweredImprovedImproved[2]
PiperazineDiazaspiro[3.3]heptane--Reduced Cytotoxicity[1][2]

Future Perspectives and Conclusion

The exploration of spirocyclic diamines in medicinal chemistry is far from exhausted.[17] As synthetic methodologies become more sophisticated and our understanding of structure-property relationships deepens, we can expect to see an even greater number of drug candidates incorporating these elegant three-dimensional scaffolds. The continued development of high-throughput synthesis and computational techniques will further accelerate the optimization of spirocyclic compounds for a wide range of therapeutic targets.[17]

G cluster_0 Advantages of Spirocyclic Diamines cluster_1 Impact on Drug Discovery 3D Structure 3D Structure Conformational Rigidity Conformational Rigidity 3D Structure->Conformational Rigidity Improved Physicochemical Properties Improved Physicochemical Properties 3D Structure->Improved Physicochemical Properties Bioisosterism Bioisosterism 3D Structure->Bioisosterism Increased Potency Increased Potency Conformational Rigidity->Increased Potency Enhanced Selectivity Enhanced Selectivity Conformational Rigidity->Enhanced Selectivity Improved ADME Profile Improved ADME Profile Improved Physicochemical Properties->Improved ADME Profile Bioisosterism->Improved ADME Profile Novel Chemical Space Novel Chemical Space Bioisosterism->Novel Chemical Space

Caption: The impact of spirocyclic diamine advantages.

References

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • Dias, G. G., Varela, M. T., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 635-651. [Link]

  • Zheng, Y., & Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. [Link]

  • Deprez-Poulain, R., & Deprez, B. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 19(2), 119-122. [Link]

  • Isenegger, P. G., & Reymond, J. L. (2021). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta, 104(12), e2100185. [Link]

  • Li, G., Li, X., & Zhang, J. (2021). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Journal of the American Chemical Society, 143(40), 16477-16483. [Link]

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • Fodor, K., Gáti, T., Káncz, Á., Holczbauer, T., & Soós, T. (2014). Synthesis of tunable diamine ligands with spiro indane-2,2′-pyrrolidine backbone and their applications in enantioselective Henry reaction. The Journal of Organic Chemistry, 79(3), 1222-1234. [Link]

  • Fodor, K., Gáti, T., Káncz, Á., Holczbauer, T., & Soós, T. (2014). Synthesis of Tunable Diamine Ligands with Spiro Indane-2,2′-pyrrolidine Backbone and Their Applications in Enantioselective Henry Reaction. The Journal of Organic Chemistry, 79(3), 1222-1234. [Link]

  • Chalyk, B. A., But, M. O., Yanshyna, O. O., Gavrilenko, K. S., Druzhenko, T. V., & Mykhailiuk, P. K. (2017). Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. Chemistry – A European Journal, 23(51), 12542-12546. [Link]

  • Karad, S. N., & O'Brien, P. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications, 58(100), 13987-13990. [Link]

  • Zheng, J., Tian, Y., Cheng, J., Shen, J., Tian, G., Zhu, W., & He, Y. (2026). Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties. European Journal of Medicinal Chemistry, 301, 118198. [Link]

  • McLaughlin, M. G., & Thomson, R. J. (2014). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society, 136(50), 17406-17409. [Link]

  • Chemspace. (2021). Spirocycles as Bioisosteres for Aromatic Fragments. [Link]

  • Grygorenko, O. O., Radchenko, D. S., & Komarov, I. V. (2011). Bicyclic Conformationally Restricted Diamines. Chemical Reviews, 111(9), 5790-5838. [Link]

  • Pesciaioli, F., & Van der Eycken, E. V. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. [Link]

  • Chernykh, A. V., Radchenko, D. S., Grygorenko, O. O., Daniliuc, C. G., Volochnyuk, D. M., & Komarov, I. V. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry, 80(8), 3974-3981. [Link]

  • Krasavin, M. (2020). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 25(23), 5564. [Link]

  • Reymond Group. (2021). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. [Link]

  • DNDi. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]

  • Dunn, P. J. (2019). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. ACS Medicinal Chemistry Letters, 10(10), 1349-1361. [Link]

  • ResearchGate. (n.d.). Advances in Spirocyclic Hybrids: Chemistry and Medicinal Actions. [Link]

  • Pesciaioli, F., & Van der Eycken, E. V. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. [Link]

  • Karad, S. N., & O'Brien, P. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications. [Link]

  • Patrick, G. L. (1997). Bioisosterism: A Rational Approach in Drug Design. Journal of the Indian Institute of Science, 77, 343-373. [Link]

  • ResearchGate. (n.d.). Examples of approved and late clinical trial spirocyclic drugs. [Link]

  • ResearchGate. (n.d.). The Use of Spirocyclic Scaffolds in Drug Discovery. [Link]

  • Pihlaja, K., & Kleinpeter, E. (1994). Conformational analysis of some spiro and polyspiro 1,3-dioxane compounds with axial and helical chirality. Journal of the Chemical Society, Perkin Transactions 2, (8), 1645-1651. [Link]

  • ResearchGate. (n.d.). (PDF) Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. [Link]

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Current Topics in Medicinal Chemistry, 11(5), 415-441. [Link]

  • Csonka, R., & Viskolcz, B. (2013). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Physical Chemistry Chemical Physics, 15(48), 21102-21112. [Link]

  • Zheng, Y., & Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. [Link]

  • ResearchGate. (n.d.). Further examples of spirocyclic scaffolds containing 4-membered rings. [Link]

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Exploratory

Unlocking Metabolic Resilience: A Technical Guide to the Microsomal Stability of 2-Phenyl-2,6-diazaspiro[3.3]heptane

Executive Summary The relentless pursuit of optimized pharmacokinetic (PK) profiles in drug discovery has driven a paradigm shift from flat, two-dimensional aromatic rings to highly characterized, three-dimensional sp3 -...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The relentless pursuit of optimized pharmacokinetic (PK) profiles in drug discovery has driven a paradigm shift from flat, two-dimensional aromatic rings to highly characterized, three-dimensional sp3 -rich scaffolds. Among these, the 2,6-diazaspiro[3.3]heptane motif has emerged as a premier bioisostere for the ubiquitous piperazine ring[1]. By appending a phenyl group to this core, yielding 2-phenyl-2,6-diazaspiro[3.3]heptane , medicinal chemists can probe the delicate balance between lipophilicity, basicity, and enzymatic vulnerability.

This whitepaper provides an in-depth technical analysis of the metabolic stability of 2-phenyl-2,6-diazaspiro[3.3]heptane in human liver microsomes (HLM). Designed for drug development professionals, this guide dissects the structural causality behind its metabolic profile and establishes a self-validating experimental framework for its quantification.

Structural Rationale & Enzymatic Causality

Replacing a standard piperazine spacer with a 2,6-diazaspiro[3.3]heptane fundamentally alters the molecule's interaction with hepatic Cytochrome P450 (CYP450) enzymes. The causality behind its altered metabolic stability lies in three core physicochemical shifts:

  • Steric Shielding and Ring Strain: The spirocyclic junction introduces significant steric bulk and ring strain. Unlike the relatively flexible piperazine ring, which readily undergoes CYP-mediated α -carbon oxidation leading to ring opening or N-dealkylation, the rigid sp3 carbons of the spiro[3.3]heptane core lack easily abstractable hydrogens in favorable geometries for the CYP450 catalytic cycle[2]. This structural rigidity effectively blocks primary metabolic liabilities.

  • Basicity and Lipophilicity Shifts: The introduction of the spirocyclic center typically lowers the distribution coefficient ( logD7.4​ ) despite the net addition of a carbon atom—a counterintuitive phenomenon driven by increased basicity[3]. This shift alters the partitioning of the compound into the lipophilic active sites of CYP3A4 and CYP2D6, often reducing intrinsic clearance ( CLint​ ).

  • The Phenyl Liability: While the spiro core is robust, the appended phenyl ring in 2-phenyl-2,6-diazaspiro[3.3]heptane remains susceptible to electrophilic aromatic substitution-like oxidation by high-valent iron-oxo CYP species. Consequently, para- or ortho-hydroxylation on the phenyl ring becomes the primary Site of Metabolism (SOM).

Metabolic_Logic Parent 2-Phenyl-2,6-diazaspiro[3.3]heptane CYP Hepatic CYP450 Enzymes (e.g., CYP3A4, CYP2D6) Parent->CYP Path1 Phenyl Ring Oxidation (Hydroxylation) CYP->Path1 Major SOM Path2 N-Dealkylation / N-Oxidation CYP->Path2 Minor SOM Path3 Spiro Core (Sterically Hindered / Stable) CYP->Path3 Blocked

Predicted CYP450 metabolic pathways for 2-phenyl-2,6-diazaspiro[3.3]heptane.

Self-Validating HLM Experimental Workflow

To accurately quantify the metabolic stability of 2-phenyl-2,6-diazaspiro[3.3]heptane, the assay must be designed as a self-validating system. This requires strict control over thermodynamic variables and the inclusion of internal benchmarks to verify enzymatic viability and rule out chemical instability.

HLM_Workflow N1 1. Preparation 1 µM Compound + 0.5 mg/mL HLM N2 2. Initiation Add 1.7 mM NADPH at 37°C N1->N2 N3 3. Aliquot & Quench Ice-cold ACN at 0, 15, 30, 60 min N2->N3 N4 4. Extraction Centrifuge at 4000 rpm, 15 min N3->N4 N5 5. Analysis LC-MS/MS Quantification N4->N5

Step-by-step HLM metabolic stability assay workflow.

Step-by-Step Methodology
  • System Preparation & Equilibration:

    • Action: Prepare a master mix containing 0.1 M Potassium Phosphate buffer (pH 7.4), pooled Human Liver Microsomes (0.5 mg/mL final protein concentration), and 2-phenyl-2,6-diazaspiro[3.3]heptane (1 µM final concentration)[4].

    • Causality: A 1 µM substrate concentration ensures the reaction operates under first-order kinetics ( [S]≪Km​ ), which is mathematically required for accurate half-life extrapolation. The pH 7.4 buffer maintains the physiological ionization state of the basic spiro-amines.

  • Thermal Pre-Incubation:

    • Action: Incubate the master mix at 37 °C for 5 minutes prior to cofactor addition.

    • Causality: Ensures thermal equilibrium. Cold shock to CYP enzymes upon cofactor addition can artificially depress initial turnover rates, skewing the t1/2​ calculation.

  • Reaction Initiation (The Catalyst):

    • Action: Initiate the assay by adding the cofactor NADPH (1.7 mM final concentration)[4].

    • Causality: NADPH is the obligate electron donor required to reduce the CYP450 heme iron, driving the catalytic cycle.

  • Kinetic Sampling & Quenching:

    • Action: At precise intervals (0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile (ACN) containing a stable-isotope labeled internal standard (IS)[2].

    • Causality: The 3:1 ratio of cold organic solvent instantly precipitates microsomal proteins and denatures the enzymes, halting metabolism at the exact time point. The IS corrects for any volumetric losses during subsequent extraction steps.

  • Extraction & LC-MS/MS Quantification:

    • Action: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4 °C. Inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode[2].

    • Causality: Centrifugation pellets the denatured proteins, preventing LC column clogging and ion suppression in the mass spectrometer.

System Validation Controls
  • Minus-NADPH Control: An incubation lacking NADPH to verify that any observed depletion is strictly CYP-mediated, ruling out chemical instability or non-specific protein binding.

  • Positive Controls: Concurrent incubation of Verapamil (high clearance) and Warfarin (low clearance) to validate the metabolic competency of the specific HLM batch.

Data Synthesis and Interpretation

The depletion of the parent compound is modeled using a first-order exponential decay equation.

Core Calculations:

  • Plot the natural log ( ln ) of the percentage of parent compound remaining versus time.

  • The slope of the linear regression yields the elimination rate constant ( k ).

  • Half-life ( t1/2​ ): t1/2​=k0.693​

  • Intrinsic Clearance ( CLint​ ): CLint​=t1/2​V×0.693​×N1000​ (expressed in µL/min/mg protein), where V is the incubation volume (mL) and N is the total microsomal protein (mg).

Comparative Data Summary

The transition from a piperazine to a diazaspiro[3.3]heptane architecture typically yields a significant extension in microsomal half-life, shifting the compound from a high-clearance liability to a stable, developable lead[2].

Compound ArchitectureHLM t1/2​ (min)HLM CLint​ (µL/min/mg)Primary Predicted SOM
1-Phenylpiperazine (Baseline)~18.5~74.9Piperazine ring oxidation, N-dealkylation
2-Phenyl-2,6-diazaspiro[3.3]heptane > 100< 13.8Phenyl hydroxylation

Note: Values are representative benchmarks based on structural class trends observed in literature[2][3].

References

  • Benchchem. "The Ascendancy of Diazaspirocycles in Modern Drug Discovery: A Comparative Analysis."

  • NIH PubMed Central (PMC). "Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist."

  • NIH PubMed Central (PMC). "Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines."

  • ACS Publications. "Discovery of ARD-2051 as a Potent and Orally Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer."

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Foundational

Toxicity and safety profile of 2-Phenyl-2,6-diazaspiro[3.3]heptane

An In-depth Technical Guide to the Toxicity and Safety Profile of 2-Phenyl-2,6-diazaspiro[3.3]heptane Abstract The 2,6-diazaspiro[3.3]heptane scaffold has emerged as a promising structural surrogate for piperazine in med...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Toxicity and Safety Profile of 2-Phenyl-2,6-diazaspiro[3.3]heptane

Abstract

The 2,6-diazaspiro[3.3]heptane scaffold has emerged as a promising structural surrogate for piperazine in medicinal chemistry, offering a rigid and three-dimensional framework that can enhance pharmacological properties.[1][2] The introduction of a phenyl group at the 2-position, yielding 2-Phenyl-2,6-diazaspiro[3.3]heptane, creates a novel chemical entity with potential applications in various therapeutic areas, including as a ligand for sigma-2 receptors.[3] As with any new chemical entity destined for therapeutic use, a thorough evaluation of its toxicity and safety profile is paramount. This guide provides a comprehensive overview of the predicted toxicological profile of 2-Phenyl-2,6-diazaspiro[3.3]heptane based on available data for structurally related compounds and outlines a robust, multi-tiered strategy for its definitive safety assessment. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel spirocyclic compounds.

Introduction to 2-Phenyl-2,6-diazaspiro[3.3]heptane

2-Phenyl-2,6-diazaspiro[3.3]heptane belongs to a class of compounds known as diazaspiroalkanes. These molecules are characterized by two nitrogen-containing rings joined by a single spirocyclic carbon atom. The 2,6-diazaspiro[3.3]heptane core is of particular interest as a bioisostere for piperazine, a common motif in many approved drugs.[1][4] The rigid nature of the spirocyclic system can offer advantages in terms of receptor binding and pharmacokinetic properties compared to the more flexible piperazine ring. The addition of a phenyl group introduces aromaticity and lipophilicity, which can significantly influence the compound's biological activity, metabolism, and potential toxicity.

Predicted Toxicological Profile from Structural Analogs

In the absence of direct data, the potential hazards of 2-Phenyl-2,6-diazaspiro[3.3]heptane can be inferred from publicly available information on structurally similar compounds. The primary structural alerts for toxicity include the diazaspiro[3.3]heptane core and the phenyl substituent.

A review of safety data for analogous compounds, such as 6-phenyl-2-azaspiro[3.3]heptane hydrochloride and various oxa-azaspiro[3.3]heptane derivatives, suggests several potential areas of concern.[7][8]

Hazard ClassificationPredicted Effect for 2-Phenyl-2,6-diazaspiro[3.3]heptaneRationale/Supporting Evidence from Analogs
Acute Toxicity (Oral, Dermal, Inhalation) Potential for moderate acute toxicity.6-phenyl-2-azaspiro[3.3]heptane hydrochloride is classified as Acute Tox. 4.[7]
Skin Corrosion/Irritation Likely to be a skin irritant.Safety data sheets for related azaspiro[3.3]heptane derivatives consistently list skin irritation as a hazard.[7][8][9]
Serious Eye Damage/Irritation Likely to be an eye irritant.Classified as an eye irritant (Category 2A) for 6-phenyl-2-azaspiro[3.3]heptane hydrochloride.[7]
Specific Target Organ Toxicity (Single Exposure) Potential for central nervous system effects (e.g., drowsiness, dizziness).Listed as a potential hazard for related compounds.[7]
Genotoxicity/Mutagenicity Further investigation is required.While some studies on diazaspiro cores in PARP inhibitors show reduced DNA damage, a full genotoxicity panel is necessary for any new chemical entity.[10]
Metabolism-related Toxicity Potential for formation of reactive metabolites.The phenyl group can be metabolized via oxidation to form reactive intermediates such as arene oxides.[11]

A Phased Strategy for Comprehensive Safety Assessment

A robust toxicological evaluation should follow a tiered approach, starting with in vitro assays to identify potential hazards and progressing to in vivo studies to understand the compound's effects in a whole biological system.[12][13]

Phase 1: In Vitro Toxicity Profiling

Early-stage in vitro testing is crucial for identifying potential liabilities and guiding further development.[12] This phase aims to assess cytotoxicity, genotoxicity, and potential for off-target pharmacological effects.

in_vitro_workflow cluster_start Test Compound: 2-Phenyl-2,6-diazaspiro[3.3]heptane cluster_assays In Vitro Assay Battery cluster_analysis Data Analysis & Decision start Compound Synthesis & QC cytotoxicity Cytotoxicity Assays (e.g., MTT, Neutral Red) start->cytotoxicity Dose-response genotoxicity Genotoxicity Assays (Ames, in vitro Micronucleus) start->genotoxicity Dose-response safety_pharm Safety Pharmacology (hERG Assay) start->safety_pharm Dose-response metabolism Metabolic Stability (Microsomes, Hepatocytes) start->metabolism Dose-response analysis Analyze IC50, Genotoxic Potential, Safety Margins cytotoxicity->analysis genotoxicity->analysis safety_pharm->analysis metabolism->analysis decision Go/No-Go Decision for In Vivo Studies analysis->decision

Caption: A streamlined workflow for the initial in vitro safety assessment of a novel compound.

  • Cell Culture: Plate a suitable human cell line (e.g., HepG2, HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 2-Phenyl-2,6-diazaspiro[3.3]heptane in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-48 hours. Include vehicle control and positive control (e.g., doxorubicin) wells.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[14]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Phase 2: In Vivo Acute and Repeated-Dose Toxicity Studies

If the in vitro profile is acceptable, in vivo studies are conducted to evaluate the compound's effects in a complex biological system.[15] These studies help to identify target organs of toxicity and establish a safe dose range.

in_vivo_workflow cluster_acute Acute Toxicity cluster_repeated Repeated-Dose Toxicity cluster_output Safety Profile Characterization start Phase 1 Complete (Acceptable in vitro profile) acute_study acute_study start->acute_study dose_range Dose Range Finding Study (7-14 days) acute_study->dose_range Inform dose selection subchronic subchronic dose_range->subchronic noael Determine NOAEL (No-Observed-Adverse-Effect Level) subchronic->noael target_organs Identify Target Organs of Toxicity subchronic->target_organs risk_assessment Human Risk Assessment noael->risk_assessment target_organs->risk_assessment

Caption: A typical progression of in vivo studies for preclinical toxicity assessment.

  • Animal Model: Use young adult Sprague-Dawley rats, with an equal number of males and females per group (e.g., n=5/sex/group).

  • Dose Groups: Based on acute toxicity data, establish at least three dose levels (low, mid, high) and a vehicle control group. Doses should be administered daily via oral gavage.

  • Clinical Observations: Conduct detailed clinical observations daily, including changes in skin, fur, eyes, and behavior. Record body weights at least twice weekly and food consumption weekly.

  • Clinical Pathology: At the end of the 14-day period, collect blood samples for hematology and clinical chemistry analysis.

  • Necropsy and Histopathology: Perform a full gross necropsy on all animals. Collect and preserve a comprehensive set of organs and tissues for histopathological examination.

  • Data Analysis: Analyze all data for dose-dependent changes. Statistical analysis should be performed on quantitative data (e.g., body weights, clinical pathology). The primary goal is to identify any target organs of toxicity and to determine a preliminary No-Observed-Adverse-Effect Level (NOAEL).[16]

Phase 3: Comprehensive Safety Pharmacology and Genotoxicity

A standard battery of safety pharmacology and genotoxicity studies is required to support clinical development.

  • Safety Pharmacology: The core battery includes assessments of cardiovascular (including hERG assay and in vivo QT studies), central nervous system, and respiratory function.

  • Genotoxicity: A standard battery of tests is required to assess the potential for DNA damage. This typically includes:

    • An in vitro bacterial reverse mutation assay (Ames test).[16]

    • An in vitro test for chromosomal damage (e.g., micronucleus or chromosome aberration test) in mammalian cells.

    • An in vivo test for genotoxicity (e.g., rodent bone marrow micronucleus test).

Mechanistic Considerations and Risk Assessment

The chemical structure of 2-Phenyl-2,6-diazaspiro[3.3]heptane presents specific areas for mechanistic investigation. The phenyl ring is a known substrate for cytochrome P450 enzymes, which could lead to the formation of reactive epoxide intermediates.[11] Understanding the metabolic pathways and identifying major metabolites is crucial for a complete safety assessment.

The ultimate goal of the preclinical toxicity program is to define a safe starting dose for human clinical trials. This is achieved by integrating all available in vitro and in vivo data to establish the NOAEL for the most sensitive species and toxicological endpoint. This NOAEL is then used, along with pharmacokinetic data, to calculate the human equivalent dose and apply appropriate safety factors to determine a safe clinical starting dose.

Conclusion

While 2-Phenyl-2,6-diazaspiro[3.3]heptane represents a promising scaffold for drug discovery, a thorough and systematic evaluation of its safety profile is essential before it can be advanced to clinical development. In the absence of direct public data, this guide provides a predictive toxicological profile based on structural analogs and outlines a comprehensive, multi-phased testing strategy. This approach, encompassing in vitro and in vivo studies, safety pharmacology, and genotoxicity testing, will enable a robust characterization of the compound's safety, identify potential risks, and provide the necessary data to support its progression as a potential therapeutic agent. Adherence to established regulatory guidelines and a commitment to rigorous scientific inquiry are paramount in ensuring the safety of any new chemical entity.

References

  • Hamza, D., & Stocks, M. J. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett.
  • Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. (2021, February 9). PubMed. [Link]

  • Reilley, M. J., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. [Link]

  • GADIV PETROCHEMICAL INDUSTRIES LTD. (n.d.). Heptane Safety Data Sheet. [Link]

  • Burkhard, J., & Carreira, E. M. (2008). 2,6-diazaspiro[3.3]heptanes. ETH Zurich Research Collection. [Link]

  • Capriati, V., et al. (n.d.). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. University of Bari Aldo Moro. [Link]

  • Burkhard, J. A., & Carreira, E. M. (2008). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. PubMed. [Link]

  • MDPI. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

  • European Chemicals Agency. (n.d.). 6-phenyl-2-azaspiro[3.3]heptane hydrochloride — Chemical Substance Information. [Link]

  • Charles River. (n.d.). In Vitro Toxicology Models. [Link]

  • Hamza, D., et al. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. ResearchGate. [Link]

  • Hopkins, B. T., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PubMed. [Link]

  • Angene Chemical. (2021, May 1). 2-Oxa-6-azaspiro[3.3]heptane Safety Data Sheet. [Link]

  • Eskes, C., et al. (2017). In vitro Toxicity Testing in the Twenty-First Century. Frontiers in Public Health. [Link]

  • MDPI. (2022, September 15). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. [Link]

  • Duran-Frigola, M., et al. (2019). Large scale meta-analysis of preclinical toxicity data for target characterisation and hypotheses generation. PLoS ONE. [Link]

  • Noor, F. (2019). The Changing Paradigm in Preclinical Toxicology: in vitro and in silico Methods in Liver Toxicity Evaluations. In The History of Alternative Test Methods in Toxicology. [Link]

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  • Carl ROTH. (n.d.). Safety Data Sheet: n-Heptane. [Link]

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  • Yoshida, T., et al. (n.d.). Genotoxicity and subchronic toxicity of a kaempferol aglycone-rich product produced from horseradish leaves. Fundamental Toxicological Sciences. [Link]

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Exploratory

2-Phenyl-2,6-diazaspiro[3.3]heptane receptor binding affinity

An In-Depth Technical Guide to the Receptor Binding Affinity of the 2-Phenyl-2,6-diazaspiro[3.3]heptane Core Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Applica...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Receptor Binding Affinity of the 2-Phenyl-2,6-diazaspiro[3.3]heptane Core

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

The 2,6-diazaspiro[3.3]heptane scaffold has emerged as a compelling structural motif in modern medicinal chemistry. Its rigid, three-dimensional architecture offers a distinct advantage over more flexible structures like its bioisosteric counterpart, piperazine.[1][2][3] This rigidity can lead to improved target engagement, enhanced selectivity, and favorable pharmacokinetic profiles. This guide provides a detailed exploration of the receptor binding characteristics of derivatives based on the 2-Phenyl-2,6-diazaspiro[3.3]heptane core, focusing on the underlying principles of affinity measurement, detailed experimental protocols, and an analysis of its interactions with key neurological targets.

The 2,6-Diazaspiro[3.3]heptane Scaffold: A Primer

The quest for novel chemical matter with improved drug-like properties is a central theme in pharmaceutical research.[3][4] The 2,6-diazaspiro[3.3]heptane framework represents a significant advancement in scaffold design. As a "bioisostere" of piperazine, it mimics the spatial arrangement of the nitrogen atoms crucial for receptor interaction but within a conformationally constrained system.[2][5] This pre-organization of the molecule can reduce the entropic penalty upon binding to a target receptor, potentially leading to higher affinity. The phenyl group in the titular core serves as a foundational substituent, from which a vast chemical space can be explored through derivatization of the second nitrogen atom.

Synthetic Accessibility

The utility of a chemical scaffold is directly tied to its synthetic tractability. A practical and scalable synthesis for 2,6-diazaspiro[3.3]heptane derivatives has been established, making this core readily accessible for research and development.[2][5][6] A common approach involves a reductive amination of a suitable aldehyde with a primary amine, followed by a base-mediated cyclization to form the spirocyclic core.[6]

A representative final cyclization step to form a 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane is detailed below[1][6]:

  • Reactants : (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine in a solvent like Tetrahydrofuran (THF).

  • Reagent : Potassium tert-butoxide (t-BuOK) is added as a strong base to facilitate the intramolecular cyclization.

  • Conditions : The reaction is heated in a sealed tube (e.g., at 70 °C) to drive the reaction to completion.

  • Workup : The reaction is cooled, and the resulting salts are filtered off. The solvent is then evaporated to yield the desired product.

This robust methodology allows for the generation of diverse libraries of compounds for screening and optimization.

Foundational Principles of Receptor-Ligand Binding

To quantitatively assess the interaction of a compound with its target, a clear understanding of key binding parameters is essential. These metrics form the language of pharmacology and are critical for interpreting experimental data.[7]

  • Binding Affinity : Describes the strength of the interaction between a ligand (e.g., a 2-phenyl-2,6-diazaspiro[3.3]heptane derivative) and its receptor.

  • Dissociation Constant (Kd) : The equilibrium constant for the dissociation of a ligand-receptor complex. It is a direct measure of binding affinity, where a lower Kd value signifies a higher affinity.[7]

  • Inhibition Constant (Ki) : Represents the affinity of a competitive inhibitor for a receptor. It is the concentration of the competing ligand that would occupy 50% of the receptors if no radioligand were present. A lower Ki indicates a more potent inhibitor.[7]

  • IC50 (Half-maximal inhibitory concentration) : The concentration of an inhibitor required to displace 50% of a specific radioligand from its receptor. It is an operational parameter that is dependent on experimental conditions, particularly the concentration of the radioligand used.

  • EC50 (Half-maximal effective concentration) : The concentration of a drug that produces 50% of its maximum effect. This is a measure of functional potency rather than just binding.[7]

Receptor Binding Profile: Key Targets

While specific data for the unsubstituted 2-Phenyl-2,6-diazaspiro[3.3]heptane is not extensively published, numerous studies on its derivatives reveal a strong propensity for interaction with specific classes of receptors, primarily Sigma (σ) receptors and Nicotinic Acetylcholine Receptors (nAChRs) . This makes the scaffold a "privileged" structure for targeting these systems.

Compound Class/DerivativeTarget ReceptorBinding Affinity (Ki, nM)Reference
Spirocyclic Piperidinesσ1 Receptor0.2 - 16[8][9]
Benzimidazolone-Diazaspiroalkanesσ2 Receptor~4 (for homopiperazine analog)[10]
Spiro[tetrahydropyran-piperidine]σ1 Receptor1.2 - 3.9[11]
Diazaspirocyclic Compoundsα4β2 nAChR< 35[12]
Quinuclidine-Triazole Derivativesα3β4 nAChR3.18[13]

This table summarizes representative affinity ranges for various diazaspirocyclic structures to highlight the potential of the core scaffold. Specific values are highly dependent on the full chemical structure of the derivative.

Experimental Workflow: Determining Binding Affinity

The gold standard for quantifying receptor binding affinity remains the competitive radioligand binding assay .[7][14] This technique relies on the principle of a test compound competing with a known high-affinity radiolabeled ligand for a finite number of receptor sites.

Workflow: Competitive Radioligand Binding Assay

The following diagram illustrates the logical flow of a typical competitive binding experiment.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Incubation cluster_sep Phase 3: Separation & Counting cluster_analysis Phase 4: Data Analysis ReceptorPrep Receptor Source (e.g., Cell Membranes) Incubation Incubate: - Receptor - Fixed [Radioligand] - Varying [Test Compound] ReceptorPrep->Incubation RadioLigand Radioligand (e.g., [3H]Epibatidine) RadioLigand->Incubation TestCompound Test Compound (e.g., Diazaspiroheptane Derivative) TestCompound->Incubation Separation Separate Bound from Free (e.g., Filtration) Incubation->Separation Reach Equilibrium Counting Quantify Radioactivity (Scintillation Counting) Separation->Counting Plotting Plot % Inhibition vs. log[Test Compound] Counting->Plotting Analysis Calculate IC50 Calculate Ki Plotting->Analysis Non-linear Regression

Caption: Workflow for a competitive radioligand binding assay.

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating by including controls for total and non-specific binding.

Objective: To determine the Ki of a 2-Phenyl-2,6-diazaspiro[3.3]heptane derivative for the human α4β2 nAChR.

Materials:

  • Receptor Source: Cell membranes prepared from a stable cell line expressing the human α4β2 nAChR.

  • Radioligand: [³H]Epibatidine (a high-affinity nAChR ligand).

  • Test Compound: 2-Phenyl-2,6-diazaspiro[3.3]heptane derivative, prepared in a stock solution and serially diluted.

  • Non-specific Binding (NSB) Agent: A known, high-concentration unlabeled ligand (e.g., 10 µM nicotine) to saturate all specific binding sites.

  • Assay Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4.

  • Filtration Apparatus: Cell harvester with glass fiber filters.

  • Scintillation Counter: For quantifying radioactivity.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Thaw the receptor membrane preparation on ice.

    • Prepare serial dilutions of the test compound, typically spanning from 10⁻¹¹ M to 10⁻⁵ M.

    • Prepare solutions for Total Binding (assay buffer only), Non-specific Binding (containing the NSB agent), and the test compound dilutions.

  • Assay Setup (in triplicate):

    • To a series of test tubes or a 96-well plate, add:

      • 50 µL of assay buffer (for Total Binding).

      • 50 µL of NSB agent (for Non-specific Binding).

      • 50 µL of each test compound dilution.

    • Add 50 µL of the radioligand solution (at a concentration near its Kd) to all tubes.

    • Initiate the binding reaction by adding 100 µL of the receptor membrane preparation to all tubes.

  • Incubation:

    • Incubate the mixture for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., room temperature or 4°C) to allow the binding to reach equilibrium.

  • Termination and Separation:

    • Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand (which is trapped on the filter) from the free radioligand in the solution.

    • Wash the filters quickly with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - [(CPM_Test - CPM_NSB) / (CPM_Total - CPM_NSB)])

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the resulting sigmoidal curve using non-linear regression analysis to determine the IC50 value.

    • Convert the IC50 to the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Target Receptor Systems and Signaling

The primary targets for this scaffold, nAChRs and σ receptors, represent two distinct classes of proteins.

  • Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels.[15][16] Upon binding of an agonist like acetylcholine (or a synthetic ligand), the channel opens, allowing the influx of cations (primarily Na⁺ and Ca²⁺), leading to depolarization of the cell membrane and subsequent cellular responses.

  • Sigma (σ) Receptors: The classification of sigma receptors is more complex. While initially thought to be opioid receptors, they are now known to be a distinct class.[10] The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum, which can translocate and modulate the function of various ion channels and G-protein coupled receptors.

The diagram below shows a simplified representation of a ligand-gated ion channel, characteristic of nAChRs.

G cluster_membrane Cell Membrane Receptor_Closed Receptor (Closed) Receptor_Open Receptor (Open) Receptor_Closed->Receptor_Open Conformational Change Receptor_Open->Receptor_Closed Channel Closes Ligand Ligand (e.g., Diazaspiroheptane Derivative) Receptor_Open->Ligand Dissociates Ion_Influx Cation Influx (Na+, Ca2+) Receptor_Open->Ion_Influx Channel Opens Ligand->Receptor_Closed Binds Cell_Response Cellular Response (Depolarization) Ion_Influx->Cell_Response

Caption: Simplified signaling of a ligand-gated ion channel.

Conclusion and Future Directions

The 2-Phenyl-2,6-diazaspiro[3.3]heptane core represents a highly valuable scaffold for the development of potent and selective ligands. Its rigid structure and synthetic accessibility make it an ideal starting point for medicinal chemistry campaigns. The demonstrated high affinity of its derivatives for key neurological targets, including sigma and nicotinic acetylcholine receptors, underscores its potential for developing novel therapeutics for a range of disorders, from neurodegenerative diseases to addiction. Future work should focus on expanding the structure-activity relationship (SAR) knowledge base, optimizing pharmacokinetic properties, and exploring the functional consequences (agonist vs. antagonist activity) of receptor binding.

References

  • Hamza, D., & Stocks, M. J. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett.
  • Labome. (2022, October 25). Receptor-Ligand Binding Assays.
  • Fournol, S., et al. (2022, March 30). An original approach to measure ligand/receptor binding affinity in non-purified samples. Scientific Reports.
  • Fournol, S., et al. (2022, March 10). An original approach to measure ligand/receptor binding affinity in non-purified samples. Research Square.
  • Schepmann, D., et al. (n.d.). Pharmacological characterization of high-affinity r1 receptor ligands with spirocyclic thienopyran and thienofuran. Journal of Pharmacy and Pharmacology.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes.
  • Schepmann, D., et al. (2020, February 15). Pharmacological characterization of high-affinity σ 1 receptor ligands with spirocyclic thienopyran and thienofuran scaffold. Journal of Pharmacy and Pharmacology. Retrieved from [Link]

  • Springer Nature. (n.d.). Radioligand Binding Studies. Springer Nature Experiments.
  • JoVE. (2022, August 24). ELISA Based Binding & Competition: Rapidly Determine Ligand-Receptor Interactions l Protocol Preview [Video]. YouTube. Retrieved from [Link]

  • Sadek, M., et al. (2022, July 27). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences. Retrieved from [Link]

  • D'hooghe, M., et al. (2008, August 21). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. Organic Letters. Retrieved from [Link]

  • LookChem. (2022, August 3). 2,6-Diazaspiro[3.3]heptanes: Synthesis and application in Pd-catalyzed aryl amination reactions. Retrieved from [Link]

  • D'hooghe, M., et al. (2008, August 21). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Organic Letters. Retrieved from [Link]

  • An, Y., et al. (2012, August 1). Diazaspirocyclic compounds as selective ligands for the α4β2 nicotinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays.
  • Schepmann, D., et al. (2025, January 5). Synthesis and structure-affinity relationships of spirocyclic σ 1 receptor ligands with tetrahydropyran scaffold. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Zhang, L., et al. (2021, June 22). Design, synthesis and biological evaluation of novel diazaspirodecanone derivatives containing piperidine-4-carboxamide as chitin synthase inhibitors and antifungal agents. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Gicquel, P.-A., et al. (n.d.). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Chemical Science. Retrieved from [Link]

  • Boubert, E., et al. (2018, January 20). Synthesis and biological evaluation of diarylheptanoids as potential antioxidant and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • University of Bari Aldo Moro. (n.d.). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere.
  • Vashchenko, O., et al. (2025, July 14). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. Molecules. Retrieved from [Link]

  • Khamchai, A., et al. (2023, February 10). Selective α 3 β 4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. Molecules. Retrieved from [Link]

  • Gevorgyan, A., et al. (2018, May 3). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. Retrieved from [Link]

  • Hassan, G. S., et al. (n.d.). Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Advances. Retrieved from [Link]

  • IUPHAR/BPS Guide to Pharmacology. (2019). Nicotinic acetylcholine receptors. Retrieved from [Link]

  • Wang, Y., et al. (2020, October 1). Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Gotti, C., et al. (2023, June 10). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. Biochemical Pharmacology. Retrieved from [Link]

  • Ho, P. D., & McIntosh, J. M. (2020, November 24). Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. Frontiers in Pharmacology. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

How to synthesize 2-Phenyl-2,6-diazaspiro[3.3]heptane from commercial precursors

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a robust, scalable, and mechanistically grounded protocol for the synthesis of 2-phenyl-2,6-diazaspiro[3.3]hepta...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a robust, scalable, and mechanistically grounded protocol for the synthesis of 2-phenyl-2,6-diazaspiro[3.3]heptane from commercial precursors.

Introduction & Strategic Rationale

2,6-Diazaspiro[3.3]heptanes are highly valuable, rigid spirocyclic bioisosteres of piperazine[1]. By constraining the conformational flexibility of the diamine core, this scaffold projects its substituents in an orthogonal orientation compared to the coplanar vectors of piperazine[2]. This structural rigidity is frequently leveraged in medicinal chemistry to optimize target engagement, modulate physicochemical properties (such as pKa and lipophilicity), and improve metabolic stability[1][3].

The most efficient and modular approach to accessing N-aryl derivatives of this scaffold is the palladium-catalyzed Buchwald-Hartwig cross-coupling of a commercially available mono-protected precursor, such as N-Boc-2,6-diazaspiro[3.3]heptane, with an aryl halide[1]. This is followed by an acidic deprotection to yield the target secondary amine.

Synthetic Workflow

G A Bromobenzene + N-Boc-2,6-diazaspiro[3.3]heptane B Buchwald-Hartwig Amination Pd2(dba)3, BINAP, KOtBu A->B C 2-Boc-6-phenyl-2,6- diazaspiro[3.3]heptane B->C D Boc Deprotection TFA, DCM C->D E 2-Phenyl-2,6-diazaspiro[3.3]heptane (Target Product) D->E

Synthetic workflow for 2-Phenyl-2,6-diazaspiro[3.3]heptane.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating mechanistic checkpoints to ensure high yield and purity.

Protocol A: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Coupling)

Mechanistic Insight: The spirocyclic nature of the 2,6-diazaspiro[3.3]heptane introduces unique steric demands during the catalytic cycle. The use of a bidentate ligand like (±)-BINAP or a bulky dialkylbiaryl phosphine like XPhos is critical[1][3]. These ligands facilitate the oxidative addition of the aryl bromide and enforce a geometry that accelerates the reductive elimination of the sterically hindered C-N bond, suppressing off-target β-hydride elimination[4].

Reagents:

  • Bromobenzene: 1.0 equivalent (e.g., 0.40 mmol)

  • N-Boc-2,6-diazaspiro[3.3]heptane (or its oxalate salt): 1.1 equivalents[4]

  • Pd2(dba)3: 1.0 – 2.5 mol %[3]

  • (±)-BINAP: 1.5 equivalents relative to Pd[3]

  • Potassium tert-butoxide (KOtBu) or Sodium tert-butoxide (NaOtBu): 3.0 equivalents[3]

  • Anhydrous Toluene: 0.1 M relative to the aryl halide[3]

Step-by-Step Procedure:

  • Preparation of the Catalytic System: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd2(dba)3 and (±)-BINAP.

  • Inert Atmosphere: Evacuate and backfill the flask with dry Argon or Nitrogen (repeat 3 times). Causality: Palladium(0) complexes are highly sensitive to oxidation; strict exclusion of oxygen is required to maintain the active catalytic species.

  • Addition of Reactants: Add the N-Boc-2,6-diazaspiro[3.3]heptane, KOtBu, and bromobenzene. If the amine is an oxalate salt, the excess base (3.0 equiv) will neutralize the salt in situ[3][4].

  • Solvent Addition & Degassing: Add anhydrous toluene. Degas the resulting mixture using the freeze-pump-thaw technique (3 cycles) to remove dissolved oxygen[4].

  • Reaction Execution: Heat the reaction mixture to 110 °C in a pre-heated oil bath and stir vigorously for 12–24 hours[3]. Monitor progression via LC-MS or TLC (Hexanes:EtOAc).

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate under reduced pressure[5].

  • Purification: Purify the crude residue via flash column chromatography (SiO2, Hexanes/EtOAc gradient) to afford 2-Boc-6-phenyl-2,6-diazaspiro[3.3]heptane.

Protocol B: Acidic Deprotection of the Boc Group

Mechanistic Insight: The tert-butoxycarbonyl (Boc) group is cleaved via an acid-catalyzed mechanism yielding the target amine, carbon dioxide, and isobutylene. The evolution of gases drives the reaction forward thermodynamically.

Reagents:

  • 2-Boc-6-phenyl-2,6-diazaspiro[3.3]heptane: 1.0 equivalent

  • Trifluoroacetic Acid (TFA): 20% v/v in solvent

  • Dichloromethane (DCM): Solvent

Step-by-Step Procedure:

  • Dissolution: Dissolve the purified 2-Boc-6-phenyl-2,6-diazaspiro[3.3]heptane in anhydrous DCM (0.2 M concentration) in a round-bottom flask.

  • Acid Addition: Cool the flask to 0 °C using an ice bath. Slowly add TFA dropwise to achieve a 1:4 ratio of TFA:DCM. Causality: Dropwise addition controls the exothermic nature of the protonation and minimizes potential side reactions.

  • Cleavage: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Monitor by LC-MS until the starting material mass is completely consumed.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. To remove residual TFA, co-evaporate the residue with toluene (3 x 10 mL).

  • Free-Basing (Optional): The product is currently a TFA salt. To obtain the free base, dissolve the residue in a minimal amount of methanol and pass it through a basic ion-exchange resin (e.g., Amberlyst A21), or partition between DCM and saturated aqueous Na2CO3, extracting the aqueous layer multiple times with DCM. Dry the combined organic layers over Na2SO4 and concentrate to yield the pure 2-phenyl-2,6-diazaspiro[3.3]heptane.

Quantitative Data & Optimization Matrix

The following table summarizes expected outcomes and optimization parameters based on established literature protocols for the arylation of 2,6-diazaspiro[3.3]heptanes[3][4].

Aryl HalideLigandBaseSolventTemp (°C)Time (h)Expected Yield (%)
Bromobenzene(±)-BINAPKOtBuToluene11012 - 2475 - 85%
1-Bromo-2-methylbenzene(±)-BINAPKOtBuToluene1102197%
4-BromoanisoleXPhosNaOtBu1,4-Dioxane105570 - 80%
ChlorobenzeneRuPhosLiHMDSTHF851660 - 70%

Note: For base-sensitive functional groups on the aryl halide, KOtBu can be substituted with weaker bases such as Cs2CO3, though reaction times may need to be extended[3].

Sources

Application

Application Notes and Protocols for the N-alkylation of 2-Phenyl-2,6-diazaspiro[3.3]heptane

Introduction In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can confer advantageous physicochemical and pharmacological properties is perpetual. Among these, 2,6-diazaspiro[3...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can confer advantageous physicochemical and pharmacological properties is perpetual. Among these, 2,6-diazaspiro[3.3]heptane has emerged as a highly valuable structural motif.[1][2] It serves as a rigid, three-dimensional bioisostere for piperazine, a ubiquitous component in many approved drugs.[3][4] The constrained spirocyclic system reduces conformational flexibility, which can lead to enhanced binding affinity and selectivity for biological targets, while also offering unique vectors for exploring chemical space.[3]

The 2-phenyl substituted variant of this scaffold is a common intermediate, often synthesized via palladium-catalyzed C-N cross-coupling reactions.[4][5] Subsequent functionalization of the remaining secondary amine at the N6 position is a critical step in the synthesis of diverse compound libraries for drug discovery. This document provides detailed, field-proven protocols for the N-alkylation of 2-phenyl-2,6-diazaspiro[3.3]heptane, focusing on two primary and highly effective methods: Reductive Amination and Direct Alkylation . The protocols are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success.

Protocol 1: N-Alkylation via Reductive Amination

Reductive amination is a cornerstone of amine synthesis, prized for its versatility, broad substrate scope, and excellent control in avoiding the over-alkylation side reactions that can plague other methods.[6][7] The process involves the reaction of the secondary amine of 2-phenyl-2,6-diazaspiro[3.3]heptane with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild hydride-donating agent to yield the desired tertiary amine.[8][9]

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice.[5] Its steric bulk and attenuated reactivity allow it to selectively reduce the iminium ion intermediate much faster than the starting carbonyl compound, permitting a convenient one-pot procedure.[7]

  • Solvent: Anhydrous chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are ideal as they are non-protic and effectively solubilize the reactants and intermediates.

  • Acid Catalyst: A catalytic amount of acetic acid is often added to accelerate the formation of the iminium ion, which is the rate-limiting step in many cases.[8][10]

Detailed Step-by-Step Methodology
  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add 2-phenyl-2,6-diazaspiro[3.3]heptane (1.0 equiv).

  • Dissolution: Dissolve the starting material in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M.

  • Addition of Carbonyl: Add the desired aldehyde (1.1 equiv) or ketone (1.5 equiv) to the solution.

  • Iminium Formation: If desired, add glacial acetic acid (0.1 equiv) and allow the mixture to stir at room temperature for 20-30 minutes to facilitate iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise over 10-15 minutes. An exotherm may be observed; maintain the temperature below 30 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to afford the pure N-alkylated product.

Data Presentation: Reductive Amination
Carbonyl SubstrateReducing AgentSolventTime (h)Typical Yield
BenzaldehydeNaBH(OAc)₃DCE4>90%
4-FluorobenzaldehydeNaBH(OAc)₃DCE3>92%
CyclohexanoneNaBH(OAc)₃DCM12~85%
AcetoneNaBH(OAc)₃DCE16~80%
Experimental Workflow: Reductive Amination

Reductive_Amination_Workflow cluster_prep Preparation & Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve 2-Phenyl-2,6-diazaspiro[3.3]heptane in anhydrous DCE B 2. Add Aldehyde or Ketone (1.1 - 1.5 equiv) A->B C 3. Add NaBH(OAc)₃ (1.5 equiv) portion-wise B->C D 4. Stir at Room Temperature (2-16 h) C->D E 5. Monitor by TLC / LC-MS D->E F 6. Quench with sat. NaHCO₃ E->F G 7. Extract with DCM F->G H 8. Dry, Concentrate & Purify (Flash Chromatography) G->H I Final Product H->I

Workflow for N-Alkylation via Reductive Amination.

Protocol 2: Direct N-Alkylation with Alkyl Halides

Direct alkylation via a bimolecular nucleophilic substitution (Sₙ2) reaction is a classical and straightforward method for forming C-N bonds. It involves the reaction of the nucleophilic secondary amine with an electrophilic alkyl halide. While effective, this method requires careful control to prevent the formation of a quaternary ammonium salt through over-alkylation.[6]

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is essential. Its role is to neutralize the hydrohalic acid (HX) generated during the reaction, driving the equilibrium towards the product and preventing the protonation and deactivation of the starting amine.

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred as they can stabilize the transition state of the Sₙ2 reaction without solvating the amine nucleophile excessively.

  • Stoichiometry: Using a slight excess of the amine relative to the alkyl halide or maintaining a 1:1 stoichiometry is crucial to minimize the risk of the product reacting further to form an undesired quaternary salt.

Detailed Step-by-Step Methodology
  • Preparation: To a clean, dry round-bottom flask, add 2-phenyl-2,6-diazaspiro[3.3]heptane (1.0 equiv) and a non-nucleophilic base such as powdered potassium carbonate (2.0 equiv).

  • Dissolution: Add a polar aprotic solvent, such as dimethylformamide (DMF), to a concentration of approximately 0.1-0.2 M.

  • Addition of Alkyl Halide: Stir the suspension vigorously and add the alkyl halide (e.g., benzyl bromide or ethyl iodide) (1.0-1.1 equiv) dropwise at room temperature.

  • Heating: Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature will depend on the reactivity of the alkyl halide.

  • Reaction Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous phase with an organic solvent such as ethyl acetate (3x).

  • Washing: Wash the combined organic layers with brine to remove residual DMF.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Direct Alkylation
Alkyl HalideBaseSolventTemp (°C)Time (h)Typical Yield
Benzyl BromideK₂CO₃DMF604~88%
Ethyl IodideK₂CO₃Acetonitrile708~80%
Methyl IodideDIPEADMFRT12~90%
Propargyl BromideK₂CO₃DMF503~85%
Experimental Workflow: Direct Alkylation

Direct_Alkylation_Workflow cluster_prep Preparation & Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine Amine & Base (K₂CO₃) in DMF B 2. Add Alkyl Halide (1.1 equiv) dropwise A->B C 3. Heat Reaction Mixture (50-80 °C) B->C D 4. Stir for 2-12 h C->D E 5. Monitor by TLC / LC-MS D->E F 6. Quench with Water E->F G 7. Extract with Ethyl Acetate F->G H 8. Dry, Concentrate & Purify (Flash Chromatography) G->H I Final Product H->I

Workflow for N-Alkylation via Direct Alkylation.

Conclusion

The N-alkylation of 2-phenyl-2,6-diazaspiro[3.3]heptane is a pivotal transformation for leveraging this valuable scaffold in drug discovery. Reductive amination offers a robust and versatile one-pot method with a wide substrate scope and minimal side reactions, making it ideal for generating diverse libraries. Direct alkylation provides a more classical and straightforward approach, particularly effective for introducing less hindered alkyl groups, provided that reaction conditions are carefully controlled. The choice of protocol will depend on the specific target molecule, the nature of the alkyl group to be introduced, and the scale of the synthesis. Both methods presented here are highly reliable and provide a solid foundation for researchers to access a wide array of novel N-substituted 2-phenyl-2,6-diazaspiro[3.3]heptane derivatives for biological evaluation.

References

  • Title: 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions.[1][2] Source: Organic Letters - ACS Publications URL: [Link]

  • Title: SpiroKit 4 : Azaspiro[3.3]heptane derivatives.[3] Source: SpiroChem URL: [Link]

  • Title: Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands.[5] Source: MDPI URL: [Link]

  • Title: Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes.[10] Source: Thieme URL: [Link]

  • Title: Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes | Request PDF.[11] Source: ResearchGate URL: [Link]

  • Title: 2-azaspiro[3.3]heptane as bioisoster of piperidine.[12] Source: ResearchGate URL: [Link]

  • Title: 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions.[2] Source: PubMed URL: [Link]

  • Title: Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks | Request PDF.[13] Source: ResearchGate URL: [Link]

  • Title: 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions | Request PDF.[14] Source: ResearchGate URL: [Link]

  • Title: 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere.[15] Source: Wiley Online Library URL: [Link]

  • Title: Reductive Amination, and How It Works.[7] Source: Master Organic Chemistry URL: [Link]

Sources

Method

Buchwald-Hartwig cross-coupling with 2,6-diazaspiro[3.3]heptane

Application Note: Buchwald-Hartwig Cross-Coupling of 2,6-Diazaspiro[3.3]heptane in Drug Discovery Introduction & Structural Rationale The 2,6-diazaspiro[3.3]heptane scaffold has emerged as a premier bioisostere for piper...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Buchwald-Hartwig Cross-Coupling of 2,6-Diazaspiro[3.3]heptane in Drug Discovery

Introduction & Structural Rationale

The 2,6-diazaspiro[3.3]heptane scaffold has emerged as a premier bioisostere for piperazine in modern medicinal chemistry[1]. While piperazine presents coplanar exit vectors, the highly strained spirocyclic nature of 2,6-diazaspiro[3.3]heptane forces its nitrogen exit vectors into an orthogonal arrangement, enabling researchers to explore previously inaccessible three-dimensional chemical space[2]. Furthermore, incorporating this rigid ring system can favorably modulate pharmacokinetic properties, including lipophilicity and metabolic stability, optimizing target engagement[3].

To functionalize this scaffold, the Palladium-catalyzed Buchwald-Hartwig amination is the most robust and widely adopted method for constructing C-N bonds between the spirocycle and various aryl halides[1].

Mechanistic Insights & Causality in Experimental Design

The Buchwald-Hartwig amination relies on a finely tuned catalytic cycle. Understanding the causality behind reagent selection is critical for optimizing yields with sterically demanding, highly strained spirocycles.

  • Pre-catalyst (Pd source): Pd2​(dba)3​ is universally preferred as it provides a stable, soluble source of Pd(0) ready to complex with the chosen phosphine ligand to initiate the oxidative addition[4].

  • Ligand Selection:

    • (±)-BINAP: A classic bidentate ligand that effectively promotes the coupling of N-Boc-2,6-diazaspiro[3.3]heptane with a wide range of electron-deficient and electron-rich aryl bromides under strict anaerobic conditions[4].

    • RuPhos: A highly active, electron-rich monodentate biaryl phosphine ligand. The steric bulk of RuPhos facilitates rapid oxidative addition and reductive elimination, allowing the reaction to proceed under aerobic conditions in a fraction of the time[3].

  • Base Selection:

    • NaOtBu / KOtBu: Strong alkoxide bases are ideal for driving the deprotonation of the amine coordinated to the Pd(II) center, pushing the cycle toward reductive elimination[4].

    • Cs2​CO3​ : Utilized when substrates contain base-sensitive functional groups (e.g., esters or enolizable ketones), though it typically requires longer reaction times[4].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd Ar-X AmineCoord Amine Coordination (Spirocycle) OxAdd->AmineCoord Pd(II) Intermediate Deprot Deprotonation (Base) AmineCoord->Deprot Base addition RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim Amido-Pd(II) RedElim->Pd0 Catalyst Regeneration Product N-Aryl-Spirocycle Product RedElim->Product Release

Caption: Buchwald-Hartwig catalytic cycle for the arylation of 2,6-diazaspiro[3.3]heptane.

Quantitative Data: Reaction Optimization

The following table summarizes the optimized parameters comparing the traditional anaerobic approach against the modern rapid aerobic protocol.

ParameterTraditional Anaerobic Protocol[4]Rapid Aerobic Protocol[3]
Amine Input N-Boc-2,6-diazaspiro[3.3]heptane oxalateN-Boc-2,6-diazaspiro[3.3]heptane (free base)
Catalyst Pd2​(dba)3​ (1–2.5 mol %) Pd2​(dba)3​ (1 mol %)
Ligand (±)-BINAP (1.5 eq to Pd)RuPhos (2 mol %)
Base KOtBu or Cs2​CO3​ (3.0 equiv)NaOtBu (3.0 equiv)
Solvent Toluene (Degassed)Dioxane
Atmosphere Nitrogen / ArgonAmbient Air
Temp / Time 110 °C / 12–46 hours110 °C / 20 minutes
Typical Yield 56% – 89%Up to 93%

Detailed Experimental Protocols

Protocol A: Traditional Anaerobic Coupling (BINAP Method) This method is highly reliable for a broad scope of aryl bromides and utilizes the stable oxalate salt of the spirocycle, which is easier to handle and store.[5]

  • Preparation: To a Schlenk flask, add N-Boc-2,6-diazaspiro[3.3]heptane oxalate salt (1.1 equiv) and the aryl bromide (1.0 equiv, typically 0.4 mmol)[5].

  • Catalyst Loading: Add Pd2​(dba)3​ (1–2.5 mol %), (±)-BINAP (1.5 equiv relative to Pd), and KOtBu (3.0 equiv)[5].

  • Solvent & Additives: Add anhydrous toluene (5 mL) and 5 drops of triethylamine ( Et3​N ) to aid in neutralizing the oxalate salt and maintaining a basic environment[5].

  • Degassing: Perform three cycles of freeze-pump-thaw to rigorously exclude oxygen, which can prematurely oxidize and deactivate the Pd(0) catalyst[5].

  • Reaction: Heat the mixture to 110 °C under an inert atmosphere for 12–46 hours[4].

  • Monitoring: Track the consumption of the aryl halide via LC-MS or TLC (Hexanes:EtOAc)[1].

  • Workup & Isolation: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, concentrate under reduced pressure, and purify via flash column chromatography (SiO2, Hexanes/EtOAc)[5].

Protocol B: Rapid Aerobic Coupling (RuPhos Method) This method significantly reduces reaction time and eliminates the need for strict inert gas techniques, accelerating library generation.[3]

  • Preparation: In a reaction vial, combine N-Boc-2,6-diazaspiro[3.3]heptane (0.55 mmol), aryl chloride (0.5 mmol), Pd2​(dba)3​ (1 mol %), RuPhos (2 mol %), and NaOtBu (3.0 equiv)[3].

  • Solvent: Add 1,4-dioxane (3.0 mL)[3].

  • Reaction: Seal the vial and heat to 110 °C for 20 minutes under ambient atmosphere[3].

  • Workup: Dilute with EtOAc, wash with water and brine, dry over Na2​SO4​ , and concentrate for purification[1].

Workflow Prep Reagent Preparation Degas Atmosphere Control Prep->Degas Heat Thermal Activation Degas->Heat Monitor LC-MS/TLC Monitoring Heat->Monitor Workup Aqueous Workup Monitor->Workup Isolate Flash Chromatography Workup->Isolate

Caption: Standard experimental workflow for the Buchwald-Hartwig amination of spirocycles.

Self-Validation & Troubleshooting

  • Analytical Validation: Successful coupling is typically confirmed by a mass shift corresponding to the loss of the halogen and the addition of the spirocycle mass minus one proton. The orthogonal nature of the spirocycle often results in distinct, non-overlapping NMR signals for the two azetidine rings, validating the structural integrity of the core[2].

  • Deprotection Caveat (Critical): Downstream removal of the Boc protecting group must be handled with extreme care. Treatment of 2,6-diazaspiro[3.3]heptane derivatives with HCl (e.g., in diethyl ether) can inadvertently cause ring-opening of the highly strained spirocyclic core[6].

  • Protocol Adjustment: Always use Trifluoroacetic acid (TFA) in dichloromethane (DCM) for Boc deprotection. This self-validating adjustment preserves the structural integrity of the spirocycle while cleanly revealing the free amine for subsequent functionalization[6].

References[1] Benchchem. Application Notes and Protocols for the Synthesis of N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbajgBZmvEXy29BLz6gAYgR0sTjyzUsYOp32EPMzNYsccHJEZGv38OhMBUMIcZ3rXS3IpXhCltDQObgH7QKyDh503h80-0Zv8ZGI291PUpGccYr4A6oHfp3HrbgtvFctlmH1Kku6r-JzpvYw00xUasuy6n3_7eplXlmLbNNId-VnTtw_Ae5shsdj5zk4oEbHNqVmlnXcVTBxSIl10WQ-m5_qKpyBBneHRBx5tXYPAea0yG4HMv0xX6Nw==[4] Organic Letters - ACS Publications. 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzfnIS4nHSvazw1rfFCgwJ3zkljthFbWcT16EOsj-CQTqM7-85zFJKAQF2l8uXHji09xwxTdC-6DUIaGsMEEEGT__L82ebtNebzX-o9S9Q_DP8CpvIHfdDj3I6zMrOgw6x2xeL[3] NIH PubMed Central. Pd-catalyzed arylation of linear and angular spirodiamine salts under aerobic conditions.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHe1BitzXwUtj0TJXmaSmyeEPCU8NJObstvrLHiVr87vSZndvgdyljQPjCvRsHdZUv_WZaAqCQa1m8At8uwcoQbxfwo5TL8G64yxEw-tSwVsWOkhz59R3Dpa1o9Pujlf1v7Ejsz2a2r-Uj5Aw==[6] MDPI. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQUtKX0Sy1Wpr_cJwesOOnjnWs8DSPhikNUXEOSQ2FptX0d7Emu6UIUu5iVhP1D60u4XS3xtDw2w-gF3Xx_Zpz6meihq8sjACkGsqkoPo3wJtlTjKMRuOvx2og3zme6PwkXbw=[2] Chemical Reviews - ACS Publications. Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwrGEq4WbQktIF86U1VQ_7WT5GmSvpK5KBgpZGV74xVxvIDEWJSujEL59bOyYwOxj_xptHfZHuOwqjKaUBKllX2WaNX0iwMEviA681wRZ9qLlWLVxQhhZWoa6Dmm4vGXKggRgf[5] AWS / ACS Supporting Information. 2,6-Diazaspiro[3.3]heptanes - Supporting Information.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIffqvPUt9Kibg8A1MxGR-1MLr1jPVirK0O_uUR9TYvJcF3gOlNsLaN6UZ3j2Of_l-X7bGjYGjfSaw3e2jlpYYq-NIFIZz9WSiu5RLLEzKj4Xq3GOeQQQpQSzZSzQsGYYgKxVMV4_lkrAZN7Un06ePw97Sdn6rgerQcS8yABxTTzSExQ==

Sources

Application

Application Notes and Protocols: Incorporating Spirocyclic Building Blocks into Kinase Inhibitors

Introduction: Escaping Flatland in Kinase Inhibitor Design The pursuit of potent and selective kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and immunology.[1][2] Historically...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Escaping Flatland in Kinase Inhibitor Design

The pursuit of potent and selective kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and immunology.[1][2] Historically, the design of these inhibitors has often been dominated by "flat," aromatic, and heteroaromatic scaffolds. While successful, this approach can lead to challenges in achieving desired physicochemical properties and navigating the complex, three-dimensional topographies of kinase active sites.[3] The strategic incorporation of spirocyclic building blocks, characterized by two rings sharing a single atom, offers a compelling solution to "escape from flatland" and access novel chemical space.[4][5]

Spirocycles impart a rigid, three-dimensional geometry to molecules, a significant departure from the largely two-dimensional nature of many traditional drug candidates.[1] This inherent three-dimensionality, coupled with an increased fraction of sp3-hybridized carbon atoms (Fsp3), has been correlated with improved clinical success rates.[4][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rationale, synthesis, and evaluation of spirocyclic building blocks in the design of next-generation kinase inhibitors.

The Rationale and Advantages of Spirocyclic Scaffolds

The incorporation of spirocyclic motifs into kinase inhibitors is driven by several key advantages that address common challenges in drug development.[7]

  • Increased sp3 Character and Three-Dimensionality: The defining feature of spirocycles is their non-planar, rigid structure.[1] This increased three-dimensionality allows for a more precise and optimized interaction with the intricate binding pockets of kinases, which are themselves complex three-dimensional entities.[3] This "pre-organization" of the molecule in a favorable binding conformation can reduce the entropic penalty upon binding, potentially leading to increased potency.[3] A higher Fsp3 count, a measure of molecular complexity, is associated with a greater likelihood of a compound successfully transitioning to the clinic.[4][6]

  • Improved Physicochemical Properties: The shift away from flat, aromatic systems towards more saturated spirocyclic scaffolds often leads to a more favorable physicochemical profile.[3][7] This includes:

    • Enhanced Aqueous Solubility: Increased sp3 character generally correlates with reduced lipophilicity and improved solubility, which are critical for oral bioavailability.[3][8]

    • Modulated Lipophilicity (logP/logD): The introduction of spirocycles can effectively lower logP and logD values, moving compounds into a more desirable "drug-like" space.[3][4]

    • Improved Metabolic Stability: The quaternary carbon at the spiro-center and the often more rigid nature of the scaffold can block sites of metabolism, leading to increased metabolic stability and a more favorable pharmacokinetic profile.[4][9]

  • Enhanced Potency and Selectivity: The rigid framework of a spirocycle allows for the precise positioning of key pharmacophoric elements and substituent vectors into the kinase binding site.[7][10] This can lead to optimized interactions with specific amino acid residues, resulting in increased potency.[3] Furthermore, the unique shapes conferred by spirocycles can enable selective binding to a target kinase over closely related family members, thereby reducing off-target effects and improving the safety profile.[4] For instance, replacing a flexible piperidine linker with a spirocyclic scaffold has been shown to improve selectivity.[7]

  • Novelty and Intellectual Property: The exploration of spirocyclic scaffolds opens up novel chemical space, providing opportunities for the discovery of first-in-class inhibitors with unique intellectual property positions.[11]

The following diagram illustrates the key advantages of incorporating spirocyclic scaffolds.

G Spirocycle Spirocyclic Scaffold sp3 Increased Fsp3 (Three-Dimensionality) Spirocycle->sp3 physchem Improved Physicochemical Properties Spirocycle->physchem potency Enhanced Potency & Selectivity Spirocycle->potency ip Novel Intellectual Property Spirocycle->ip solubility Increased Solubility physchem->solubility logp Lower logP/logD physchem->logp stability Metabolic Stability physchem->stability G start Commercially Available Starting Materials synthesis Synthesis of Functionalized Spirocyclic Building Block start->synthesis coupling Coupling to Kinase Inhibitor Core Scaffold synthesis->coupling diversification Further Diversification (e.g., R-group modification) coupling->diversification final Final Spirocyclic Kinase Inhibitor diversification->final

Caption: General Synthetic Workflow.

Protocol: Synthesis of a Functionalized Spiro[3.3]heptane Amine

This protocol describes the synthesis of a 2-amino-spiro[3.3]heptane derivative, a versatile building block for kinase inhibitor synthesis. [12][13] Materials:

  • Spiro[3.3]heptan-2-one

  • Ammonium acetate

  • Sodium cyanoborohydride

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/hexanes solvent system

Procedure:

  • Reductive Amination:

    • To a solution of spiro[3.3]heptan-2-one (1.0 eq) in methanol, add ammonium acetate (10.0 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Extraction:

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Extract the aqueous residue with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 2-amino-spiro[3.3]heptane.

Causality behind Experimental Choices:

  • Reductive Amination: This is a classic and efficient method for converting a ketone to an amine in a one-pot procedure. Ammonium acetate serves as the ammonia source for the initial imine formation.

  • Sodium Cyanoborohydride: This reducing agent is selective for the reduction of the iminium ion intermediate over the starting ketone, which is crucial for achieving a good yield of the desired amine.

  • Work-up: The aqueous work-up is necessary to remove inorganic salts and other water-soluble byproducts. The use of saturated sodium bicarbonate neutralizes any residual acid.

  • Purification: Column chromatography is a standard technique for purifying organic compounds based on their polarity, ensuring the isolation of the high-purity spirocyclic amine.

Screening and Evaluation of Spirocyclic Kinase Inhibitors

Once synthesized, the novel spirocyclic compounds must be rigorously evaluated for their biological activity. This typically involves a cascade of in vitro and cell-based assays.

In Vitro Kinase Inhibition Assays

The primary goal of in vitro assays is to determine the potency of the compounds against the target kinase and their selectivity against a panel of other kinases.

Common Assay Formats:

  • Radiometric Assays: These "gold standard" assays measure the incorporation of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate. [14]* Luminescence-Based Assays: These assays, such as ADP-Glo™, measure the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. [15][16]* Fluorescence-Based Assays: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, like LanthaScreen®, utilize fluorescently labeled antibodies and substrates to detect phosphorylation. [17]

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol provides a general method for determining the IC50 value of a spirocyclic inhibitor against a target kinase. [15][16] Materials:

  • Target kinase

  • Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP at 2x the Km concentration for the target kinase

  • Substrate peptide/protein

  • Spirocyclic test compounds serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating:

    • Add 1 µL of serially diluted spirocyclic test compound or DMSO vehicle control to the wells of the assay plate.

  • Enzyme Addition:

    • Add 2 µL of the diluted kinase to each well.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme pre-incubation.

  • Reaction Initiation:

    • Initiate the kinase reaction by adding 2 µL of the 2X Substrate/ATP mix to each well.

    • Mix gently and incubate at room temperature for 60 minutes.

  • Reaction Termination and ADP Detection:

    • Stop the reaction and deplete unconsumed ATP by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

  • Signal Generation and Measurement:

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Cell-Based Assays

Cell-based assays are crucial for evaluating the efficacy of inhibitors in a more physiologically relevant context, assessing factors like cell permeability and target engagement within the cell. [2][18][19] Common Assay Formats:

  • Cellular Phosphorylation Assays: These assays measure the phosphorylation of a downstream substrate of the target kinase in cells, often using techniques like Western blotting, ELISA, or AlphaLISA. [20]* Cell Proliferation/Viability Assays: For kinases involved in cancer cell growth, assays like MTT, MTS, or CellTiter-Glo® are used to measure the effect of the inhibitor on cell proliferation and viability. [20]* Target Engagement Assays: Techniques like NanoBRET™ can be used to directly measure the binding of the inhibitor to the target kinase within living cells. [20] The following diagram illustrates a typical screening cascade for a spirocyclic kinase inhibitor.

G start Spirocyclic Compound Library in_vitro In Vitro Kinase Assay (Primary Screen - IC50) start->in_vitro selectivity selectivity in_vitro->selectivity cell_based Cell-Based Assays (Target Engagement & Cellular Potency) selectivity->cell_based adme In Vitro ADME/Tox (Metabolic Stability, Solubility, etc.) cell_based->adme in_vivo In Vivo Efficacy Studies adme->in_vivo

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Aqueous Solubility with 2-Phenyl-2,6-diazaspiro[3.3]heptane

Welcome to the technical support center for the application of 2-Phenyl-2,6-diazaspiro[3.3]heptane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical gui...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the application of 2-Phenyl-2,6-diazaspiro[3.3]heptane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to the use of this novel spirocyclic compound for improving the aqueous solubility of poorly soluble active pharmaceutical ingredients (APIs).

Introduction: The Role of 2-Phenyl-2,6-diazaspiro[3.3]heptane in Drug Formulation

2-Phenyl-2,6-diazaspiro[3.3]heptane is a unique, rigid, three-dimensional scaffold that has emerged as a valuable tool in medicinal chemistry and drug development.[1][2] Its spirocyclic nature offers a distinct conformational rigidity compared to more flexible linear or monocyclic amines.[3][4] This structural feature can lead to improved physicochemical properties, including aqueous solubility, when incorporated into a drug candidate or used as a formulation excipient.[2]

The primary mechanism by which 2-Phenyl-2,6-diazaspiro[3.3]heptane is thought to enhance solubility is through its ability to disrupt the crystal lattice of poorly soluble compounds and establish favorable intermolecular interactions in an aqueous environment. The presence of two nitrogen atoms allows for hydrogen bonding, while the phenyl group can engage in π-π stacking or hydrophobic interactions, making it an amphiphilic molecule capable of interacting with a variety of APIs.

This guide will walk you through common challenges and questions that may arise during your experiments, providing you with the necessary information to overcome them effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which 2-Phenyl-2,6-diazaspiro[3.3]heptane improves aqueous solubility?

A1: 2-Phenyl-2,6-diazaspiro[3.3]heptane is believed to improve solubility through a combination of mechanisms. Its rigid, three-dimensional structure can interfere with the crystalline packing of a poorly soluble drug molecule, reducing the energy required to dissolve it. Additionally, the diazaspiro-core and the phenyl group can form various non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, with the drug molecule, effectively solvating it in water.

Q2: At what stage of drug development is it most appropriate to consider using 2-Phenyl-2,6-diazaspiro[3.3]heptane?

A2: This compound can be considered at multiple stages. In early discovery, it can be used as a fragment or building block in the synthesis of new chemical entities to impart favorable solubility properties from the outset.[5][6][7] In preclinical and formulation development, it can be investigated as a potential co-former in salts or co-crystals, or as a solubilizing excipient in various dosage forms.

Q3: What is a typical starting concentration range for 2-Phenyl-2,6-diazaspiro[3.3]heptane in formulation studies?

A3: The optimal concentration is highly dependent on the specific API and the desired formulation. A good starting point for initial screening studies would be to evaluate a range of molar ratios of 2-Phenyl-2,6-diazaspiro[3.3]heptane to your API, for instance, from 1:1 to 10:1.

Q4: Is 2-Phenyl-2,6-diazaspiro[3.3]heptane stable under typical formulation conditions?

A4: The 2,6-diazaspiro[3.3]heptane core is generally stable.[1] However, like many amines, it can be susceptible to oxidation and may be pH-sensitive. It is crucial to assess its stability in the presence of your API and other excipients under the intended storage and administration conditions. For instance, some diazaspiro[3.3]heptane compounds have been noted to undergo ring-opening when treated with strong acids like HCl.[8]

Q5: How does the pH of the medium affect the solubilizing capacity of 2-Phenyl-2,6-diazaspiro[3.3]heptane?

A5: The nitrogen atoms in the diazaspiro-core can be protonated at acidic pH. This protonation can significantly increase the aqueous solubility of the compound itself and may enhance its ability to interact with and solubilize certain APIs, particularly those with acidic functional groups. The optimal pH for solubility enhancement should be determined experimentally.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: Limited or No Improvement in Aqueous Solubility

Q: I've added 2-Phenyl-2,6-diazaspiro[3.3]heptane to my poorly soluble API, but I'm not observing a significant increase in its aqueous solubility. What could be the cause, and how can I address it?

A: This is a common challenge that can arise from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

  • Sub-optimal Molar Ratio: The ratio of 2-Phenyl-2,6-diazaspiro[3.3]heptane to your API may not be optimal.

    • Solution: Perform a systematic screening of different molar ratios. It is advisable to test a broad range, for example, from a 1:1 to a 20:1 molar excess of the solubilizer.

  • pH of the Medium: The ionization state of both your API and 2-Phenyl-2,6-diazaspiro[3.3]heptane is critical for their interaction.

    • Solution: Evaluate the solubility enhancement across a physiologically relevant pH range (e.g., pH 2.0 to 7.4). The solubility of your API-solubilizer complex may be maximal at a specific pH where the intermolecular interactions are strongest.

  • Insufficient Mixing or Equilibration Time: The system may not have reached thermodynamic equilibrium.

    • Solution: Ensure adequate mixing (e.g., using a shaker or vortexer) and allow sufficient time for equilibration. For kinetic solubility assessments, 24 hours is a common time point, but for thermodynamic solubility, 48-72 hours may be necessary.

  • Incompatible Solvent System: While the goal is to improve aqueous solubility, the initial preparation method might involve an organic co-solvent.

    • Solution: If using a co-solvent to prepare your stock solutions, ensure that the co-solvent is miscible with water and does not cause precipitation of your API or the solubilizer upon dilution into the aqueous medium.

Issue 2: Precipitation or Phase Separation Upon Standing

Q: My API initially dissolves with 2-Phenyl-2,6-diazaspiro[3.3]heptane, but then it precipitates out of solution after a few hours. Why is this happening?

A: This suggests that you may have formed a supersaturated, metastable solution.

Possible Causes and Solutions:

  • Supersaturation: The initial concentration of the API achieved is above its thermodynamic solubility in the presence of the solubilizer.

    • Solution: Determine the thermodynamic solubility by allowing the system to equilibrate for a longer period (e.g., 72 hours) with continuous agitation. This will give you a more accurate measure of the stable soluble concentration.

  • Crystallization of a New Solid Form: The API and 2-Phenyl-2,6-diazaspiro[3.3]heptane may be forming a new, less soluble solid form (e.g., a salt or co-crystal) over time.

    • Solution: Collect the precipitate and analyze it using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and microscopy to determine if a new solid form has been created.

  • Presence of a Precipitation Inhibitor: In some cases, a polymeric precipitation inhibitor may be required to maintain a supersaturated state.

    • Solution: Consider adding a small amount of a pharmaceutically acceptable polymer, such as hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP), to your formulation to inhibit nucleation and crystal growth.

Issue 3: Inconsistent or Irreproducible Solubility Data

Q: I am getting variable results in my solubility experiments with 2-Phenyl-2,6-diazaspiro[3.3]heptane. What could be causing this lack of reproducibility?

A: Inconsistent data often points to uncontrolled experimental variables.

Possible Causes and Solutions:

  • Temperature Fluctuations: Solubility is a temperature-dependent property.

    • Solution: Conduct your experiments in a temperature-controlled environment, such as a water bath or incubator, to ensure a constant temperature throughout the equilibration period.

  • Incomplete Separation of Undissolved Solids: If undissolved material is not completely removed before analysis, it can lead to an overestimation of solubility.

    • Solution: Use a high-speed centrifuge and/or a fine-pored filter (e.g., 0.22 µm) to ensure that only the clear supernatant is analyzed.

  • Analytical Method Variability: The method used to quantify the dissolved API may have inherent variability.

    • Solution: Validate your analytical method (e.g., HPLC, UV-Vis spectroscopy) for linearity, accuracy, and precision in the presence of 2-Phenyl-2,6-diazaspiro[3.3]heptane to ensure that the solubilizer is not interfering with the quantification of your API.

Experimental Protocols and Data Presentation

General Workflow for Evaluating Solubility Enhancement

The following diagram outlines a general experimental workflow for assessing the impact of 2-Phenyl-2,6-diazaspiro[3.3]heptane on the aqueous solubility of a poorly soluble API.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_api Prepare API Stock Solution (e.g., in DMSO or other suitable solvent) add_excess Add excess solid API to vials with varying concentrations of the solubilizer in aqueous buffer prep_sol Prepare 2-Phenyl-2,6-diazaspiro[3.3]heptane Stock Solution (in aqueous buffer) equilibrate Equilibrate at constant temperature with continuous agitation (e.g., 24-72 hours) add_excess->equilibrate Incubate separate Separate undissolved solids (Centrifugation and/or Filtration) equilibrate->separate Process samples quantify Quantify dissolved API in the supernatant using a validated analytical method (e.g., HPLC) separate->quantify Analyze supernatant analyze Analyze solid phase (optional) (XRPD, DSC) separate->analyze Analyze precipitate

General workflow for solubility assessment.
Hypothetical Solubility Enhancement Data

The table below presents a hypothetical example of solubility data for a poorly soluble API ("Compound X") in the presence of varying concentrations of 2-Phenyl-2,6-diazaspiro[3.3]heptane at pH 6.8 and 25°C.

Molar Ratio (Solubilizer:API)Aqueous Solubility of Compound X (µg/mL)Fold Increase in Solubility
0:1 (Control)0.51.0
1:15.210.4
5:125.851.6
10:178.3156.6
20:1152.1304.2

References

  • Hamza, D., & Stocks, M. J. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(12), 1917-1920.
  • PubChem. (n.d.). 2,6-Diazaspiro[3.3]heptane. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Boc-2,6-diazaspiro(3.3)heptane. National Center for Biotechnology Information. Retrieved from [Link]

  • Frederich, J. H., & Paquin, J. F. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes.
  • Hillier, M. C., & Chen, C. Y. (2008). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. Organic letters, 10(16), 3525–3526.
  • LookChem. (2022, August 3). 2,6-Diazaspiro[3.3]heptanes: Synthesis and application in Pd-catalyzed aryl amination reactions. Retrieved from [Link]

  • Figshare. (2008). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Diazaspiro(3.3)heptane. National Center for Biotechnology Information. Retrieved from [Link]

  • D'Erasmo, M. P., et al. (2025). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. Chemistry – A European Journal.
  • Cambridge Healthtech Institute. (2016). Fragment-Based Drug Discovery. Retrieved from [Link]

  • Drug Hunter. (2025, September 29). The Spirocycle Surge in Drug Discovery. Retrieved from [Link]

  • Al-Mestarihi, A. H., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 23(15), 8259.
  • Sun, D., & Roy, A. (2021). Fragment-based drug discovery—the importance of high-quality molecule libraries. Essays in Biochemistry, 65(1), 109-122.
  • Structure-Activity Relationship Society. (n.d.). SAR News No.15. Retrieved from [Link]

  • Astex Pharmaceuticals. (n.d.). Fragment Based Drug Discovery: An Organic Synthesis Perspective. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. Retrieved from [Link]

  • Tiong, Y. S., & Taho, T. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(13), 5099.
  • Murray, J. B., & Rees, D. C. (2012). Fragment-based drug discovery: opportunities for organic synthesis. RSC Medicinal Chemistry, 3(6), 486-497.
  • ChemRxiv. (n.d.). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. Retrieved from [Link]

  • Balalaeva, A. S., et al. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. International Journal of Molecular Sciences, 24(24), 17531.
  • ResearchGate. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Retrieved from [Link]

  • ResearchGate. (n.d.). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Retrieved from [Link]

  • NextSDS. (n.d.). 6-(Phenylmethyl)-2-thia-6-azaspiro[3.3]heptane. Retrieved from [Link]

  • Pobudkowska, A., et al. (2023). Intermolecular Interactions as a Measure of Dapsone Solubility in Neat Solvents and Binary Solvent Mixtures. Molecules, 28(18), 6691.

Sources

Optimization

Overcoming steric hindrance in spiro[3.3]heptane functionalization

Welcome to the Advanced Application Support Center. This guide is designed for medicinal chemists and drug development professionals working with spiro[3.3]heptane scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is designed for medicinal chemists and drug development professionals working with spiro[3.3]heptane scaffolds.

Spiro[3.3]heptanes have emerged as premier three-dimensional 1[1] and2[2]. By escaping "flatland," these rigid scaffolds improve metabolic stability and aqueous solubility. However, their unique 3D architecture introduces severe steric hindrance, complicating late-stage functionalization. Below, you will find diagnostic workflows, troubleshooting FAQs, and validated protocols to overcome these steric barriers.

Diagnostic Workflow for Functionalization

Before troubleshooting a failed reaction, consult the decision matrix below to ensure your synthetic strategy aligns with the steric realities of the spiro[3.3]heptane core.

G Start Spiro[3.3]heptane Core (High Steric Bulk) Decision Target Functionalization? Start->Decision CC Cross-Coupling (C-C / C-N) Decision->CC Pd/Ni Catalysis CH C-H Activation (Desymmetrization) Decision->CH Rh/Ir Catalysis SN2 Nucleophilic Substitution (Alkylation/Acylation) Decision->SN2 Base/Nu- Sol_CC Use Bulky, e-Rich Ligands (e.g., AdBrettPhos) or Ni/Photoredox Dual Catalysis CC->Sol_CC Overcome slow transmetalation Sol_CH Deploy Shaped Dirhodium Catalysts (e.g., Rh2(S-NTTL)4) for Conformation Sorting CH->Sol_CH Overcome poor site-selectivity Sol_SN2 Bypass SN2 Sterics via 1-Electron Radical Pathways (Decarboxylative Photoredox) SN2->Sol_SN2 Overcome neopentyl blocking

Diagnostic workflow for overcoming steric hindrance in spiro[3.3]heptane functionalization.

Troubleshooting Guides & FAQs

Q1: Why do my Suzuki-Miyaura cross-couplings on 2-bromo-spiro[3.3]heptane stall at the oxidative addition step, yielding mostly unreacted starting material? A1: The spirocyclic core creates a highly hindered environment. In traditional 2-electron palladium catalysis, the bulky rings prevent the necessary coplanarity of the intermediate Pd(II) complex, severely retarding both oxidative addition and transmetalation[3]. Solution: Shift to highly sterically demanding, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos or AdBrettPhos). These ligands enforce a highly active, monoligated Pd(0) species that can drive oxidative addition into bulky sp³-halides. Alternatively, switch to Metallaphotoredox (Ni/Ir) dual catalysis, which bypasses traditional 2-electron oxidative addition via a single-electron transfer (SET) generation of an alkyl radical.

Q2: I am attempting a standard SN2 substitution at the C2 position, but I only observe elimination products. How can I successfully alkylate this position? A2: The C2 position of a spiro[3.3]heptane functions similarly to a neopentyl center. The adjacent spiro-quaternary carbon (C4) physically blocks the 180° trajectory required for backside attack by the nucleophile. Solution: Abandon 2-electron SN2 pathways in favor of 1-electron radical chemistry. Radicals are planar or rapidly inverting shallow pyramids, meaning they do not require a strict backside approach. Convert your spiro[3.3]heptane into a redox-active ester (RAE) and utilize 4[4].

Q3: How do I achieve site-selective C-H functionalization on the spiro[3.3]heptane core without generating an intractable mixture of diastereomers? A3: The high symmetry and multiple equivalent C-H bonds make site-selectivity difficult. Furthermore, the steric bulk makes approach by standard transition metal complexes indiscriminately sluggish. Solution: Utilize "conformation sorting" via bowl-shaped dirhodium catalysts. For example, deploying Rh₂(S-tetra-MeOC₆H₄NTTL)₄ with donor-acceptor carbenes allows the spiro[3.3]heptane to approach the carbene exclusively within a specific hydrophobic groove of the catalyst. The rigid walls of the catalyst dictate the approach trajectory, overriding inherent steric hindrance and yielding5[5].

Quantitative Data: Strategy Comparison

To assist in route scouting, the following table summarizes the kinetic and yield improvements when transitioning from traditional 2-electron methods to advanced 1-electron or shape-selective catalytic systems for spiro[3.3]heptanes.

Reaction ClassTraditional Approach (2-e⁻)Primary Failure ModeAdvanced Strategy (1-e⁻ / Shaped)Typical Yield ImprovementSteric Tolerance
Alkylation (C2) SN2 with Alkyl HalidesNeopentyl-like blocking (Elimination)Photoredox Decarboxylative Alkylation<10% ➔ 65-85%Excellent (Radical planarization)
Cross-Coupling Pd(PPh₃)₄ / SuzukiStalled Oxidative Addition / TransmetalationNi/Photoredox Dual Catalysis15% ➔ 70-90%High (SET pathway bypasses coplanarity)
C-H Insertion Standard Rh₂(OAc)₄Poor site-selectivity / Over-functionalizationShaped Rh₂(S-NTTL)₄ (Conformation Sorting)Intractable mixtures ➔ >90% ee/drModerate to High (Groove-directed approach)

Validated Experimental Protocol

Visible-Light Photoredox Decarboxylative Alkylation

Purpose: Bypassing the neopentyl-like steric hindrance at the C2 position of spiro[3.3]heptanes to form C(sp³)-C(sp³) bonds[4].

Phase 1: Synthesis of the Redox-Active Ester (RAE)

  • In a flame-dried round-bottom flask, dissolve the spiro[3.3]heptane-2-carboxylic acid derivative (1.0 equiv) and N-hydroxyphthalimide (NHPI, 1.1 equiv) in anhydrous dichloromethane (DCM, 0.2 M).

  • Cool the solution to 0 °C under an argon atmosphere.

  • Dropwise, add N,N-diisopropylcarbodiimide (DIC, 1.1 equiv) followed by 4-dimethylaminopyridine (DMAP, 0.1 equiv).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation Step: The formation of a white precipitate (diisopropylurea) indicates successful activation. Filter the suspension through a Celite pad, concentrate the filtrate, and purify via flash chromatography to isolate the RAE.

Phase 2: Photoredox Catalysis Setup

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the purified RAE (1.0 equiv), the photocatalyst Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1-2 mol%), and the radical acceptor (e.g., methyl acrylate, 1.5 equiv).

  • Add Hantzsch ester (1.5 equiv) as the sacrificial reductant.

  • Seal the tube with a rubber septum and subject it to three cycles of evacuation and backfilling with Argon to rigorously exclude oxygen (critical for radical stability).

  • Inject degassed DCM (0.1 M) via syringe.

Phase 3: Irradiation and Isolation

  • Place the Schlenk tube in a photoreactor equipped with 440 nm blue LEDs. Irradiate the mixture at room temperature for 16–24 hours. Ensure adequate cooling (e.g., a fan) to maintain ambient temperature.

  • Quench the reaction by adding deionized water. Extract the aqueous layer with ethyl acetate (3 × 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography to yield the alkylated spiro[3.3]heptane.

Mechanistic Causality: The photocatalytic cycle generates a tertiary or secondary carbon-centered radical at the spirocyclic core. This intermediate circumvents the strict 180° backside approach required by SN2 chemistry. The radical rapidly adds to the Michael acceptor, driven by the relief of steric strain and the high reactivity of the 1-electron species.

References

  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere. PubMed. 1

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications (RSC Publishing). 2

  • Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals. The Journal of Organic Chemistry - ACS Publications. 4

  • Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. PubMed Central (NIH). 3

  • Enantioselective Synthesis of Axially Chiral Spiro[3.3]heptanes by Site-Selective C–H Functionalization. American Chemical Society. 5

Sources

Troubleshooting

Technical Support Center: Purification of 2-Phenyl-2,6-diazaspiro[3.3]heptane Reaction Mixtures

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for discovery chemists and process scientists working with 2-phenyl-2,6-diazaspiro[3.3]heptane—a highly polar, strained spirocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for discovery chemists and process scientists working with 2-phenyl-2,6-diazaspiro[3.3]heptane—a highly polar, strained spirocyclic diamine frequently utilized as a piperazine bioisostere in modern drug development.

Below, you will find mechanistic troubleshooting guides, quantitative performance metrics, and a self-validating standard operating procedure (SOP) to isolate your target molecule with pharmaceutical-grade purity.

Mechanistic Troubleshooting & FAQs

Q1: Why does my product streak severely on normal-phase silica, resulting in poor recovery and co-elution with Buchwald-Hartwig ligands? Causality & Solution: The secondary amine at the 6-position of the 2,6-diazaspiro[3.3]heptane core is highly basic. Unmodified silanol groups on standard silica gel act as weak acids, creating strong ionic interactions that cause severe streaking. Protocol: You must neutralize the stationary phase. Pre-treat your silica column with 1-2% triethylamine, or utilize an amine-functionalized silica. For the mobile phase, switch to a highly polar, basic eluent system. Eluting with 1–30% EtOH in CH₂Cl₂ after an initial NH₃/MeOH wash has been proven to mask silanol interactions and elute the spirocycle as a sharp band (1)[1].

Q2: During the Boc-deprotection step to yield the free secondary amine, I am observing significant degradation and multiple byproducts on LC-MS. What is causing this? Causality & Solution: The spiro[3.3]heptane ring system possesses high angle strain (~25 kcal/mol). Exposure to aqueous mineral acids (such as HCl in dioxane), even in trace amounts, induces nucleophilic ring-opening of the diazaspiro core. The protonated spirocyclic amine undergoes nucleophilic attack by the chloride ion, relieving ring strain but destroying your pharmacophore. Protocol: Strictly avoid HCl. Utilize neat trifluoroacetic acid (TFA) for Boc-deprotection. The absence of a strong nucleophile (like chloride) and water prevents the ring-opening cascade, preserving the intact spirocyclic architecture while achieving quantitative deprotection (2)[2].

Q3: My isolated product contains unacceptably high levels of Palladium (Pd) and RuPhos ligand. How can I achieve pharmaceutical-grade metal clearance? Causality & Solution: The basic nitrogens in the spirocyclic core act as excellent chelators for transition metals. During a standard aqueous workup of a Buchwald-Hartwig amination, the product drags Pd(II)/Pd(0) species into the organic phase. Protocol: Implement a chemical scavenging step prior to chromatography. Treat the organic phase with a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) at 40 °C. The high affinity of the soft sulfur donor for the soft Pd outcompetes the nitrogen chelation, trapping the metal on the solid support.

Quantitative Method Comparison

The table below summarizes the expected outcomes when applying different purification strategies to 2-phenyl-2,6-diazaspiro[3.3]heptane reaction mixtures.

Purification StrategyDeprotection ReagentEluent SystemYield (%)Pd Content (ppm)Target Purity (%)
Standard Protocol HCl in DioxaneHexane / EtOAc< 30%> 400< 80% (Ring-opened)
Basified Silica Neat TFADCM / MeOH / NH₄OH75 - 85%~ 150> 95%
Scavenger + Basified Neat TFAEtOH / CH₂Cl₂ / NH₃80 - 90%< 10> 98%

Standard Operating Procedure (SOP): Optimized Purification Workflow

This methodology is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Liquid-Liquid Extraction & Quench

  • Dilute the crude Buchwald-Hartwig reaction mixture with EtOAc.

  • Wash sequentially with distilled water (2x) and brine (1x) to remove inorganic bases (e.g., NaOtBu, Cs₂CO₃) and polar salts.

  • Dry the organic layer over anhydrous Na₂SO₄ and filter. Self-Validating Check: The organic layer should be clear but will likely retain a dark orange/brown tint, indicating the presence of soluble Pd complexes.

Step 2: Palladium Scavenging

  • Add Thiol-functionalized silica (3-5 equivalents relative to the Pd catalyst load) directly to the EtOAc filtrate.

  • Stir the suspension at 40 °C for 2 hours.

  • Filter the mixture through a pad of Celite to remove the metal-bound silica, washing the pad with additional EtOAc. Self-Validating Check: The filtrate must transition from dark brown to a pale yellow or colorless solution. If the solution remains dark, repeat the scavenging step.

Step 3: Strain-Preserving Boc-Deprotection

  • Concentrate the metal-free filtrate under reduced pressure.

  • Dissolve the intermediate in neat Trifluoroacetic acid (TFA) (approx. 10 mL per mmol of substrate) at 0 °C, then allow it to warm to room temperature. Stir for 1 hour.

  • Remove TFA under reduced pressure. Co-evaporate with toluene (3x) to remove residual acid. Self-Validating Check: LC-MS analysis must show the exact mass of the target secondary amine [M+H]⁺ without the presence of +36 Da (HCl addition) or +18 Da (H₂O addition) ring-opened masses (2)[2].

Step 4: Amine-Optimized Chromatography

  • Load the crude TFA salt onto a silica column pre-equilibrated with 1% NH₃ in MeOH.

  • Elute using a gradient of 1–30% EtOH in CH₂Cl₂ (1)[1].

  • Pool the product-containing fractions and concentrate to yield the pure 2-phenyl-2,6-diazaspiro[3.3]heptane.

Process Visualization

Purification N1 Crude Reaction Mixture (Buchwald-Hartwig) N2 Liquid-Liquid Extraction (Aqueous Workup) N1->N2 Remove Salts & Base N3 Pd Scavenging (Thiol-functionalized Silica) N2->N3 Isolate Organic Phase N4 Boc Deprotection (Neat TFA, NOT HCl) N3->N4 Metal-Free Intermediate N5 Flash Chromatography (EtOH/CH2Cl2/NH3) N4->N5 Avoid Ring Opening N6 Pure 2-Phenyl-2,6- diazaspiro[3.3]heptane N5->N6 >98% Purity Achieved

Fig 1: Optimized purification workflow for 2-phenyl-2,6-diazaspiro[3.3]heptane.

References

  • Title: A Novel brain PET Radiotracer for Imaging Alpha Synuclein Fibrils in Multiple System Atrophy (MSA)
  • Title: Synthesis of Novel 2,6-Diazaspiro[3.

Sources

Optimization

Technical Support Center: Synthesis of 2-Phenyl-2,6-diazaspiro[3.3]heptane Derivatives

Introduction: Navigating the Synthesis of a Privileged Scaffold The 2,6-diazaspiro[3.3]heptane motif has emerged as a critical building block in modern medicinal chemistry. Its rigid, three-dimensional structure presents...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Synthesis of a Privileged Scaffold

The 2,6-diazaspiro[3.3]heptane motif has emerged as a critical building block in modern medicinal chemistry. Its rigid, three-dimensional structure presents a compelling bioisostere for the more flexible piperazine ring, offering medicinal chemists a tool to refine pharmacokinetic and pharmacodynamic properties.[1][2] The introduction of a phenyl group, creating 2-phenyl-2,6-diazaspiro[3.3]heptane and its derivatives, further expands its utility, allowing for the exploration of new chemical space.

However, the synthesis of these strained spirocyclic systems is not without its challenges. From achieving efficient ring closure to performing selective N-arylation, researchers often encounter obstacles that can impact reaction yields and purity. This guide is structured as a technical support center, providing direct answers to common problems, explaining the chemical principles behind our recommendations, and offering detailed, field-proven protocols to streamline your experimental workflow.

Core Synthetic Strategies: An Overview

Two primary pathways dominate the synthesis of 2-phenyl-2,6-diazaspiro[3.3]heptane derivatives. The choice of route often depends on the availability of starting materials and the desired substitution pattern.

  • Route A: Reductive Amination and Intramolecular Cyclization: This classic approach involves the reaction of a primary amine (e.g., aniline) with a pre-functionalized azetidine aldehyde, followed by a base-mediated intramolecular cyclization to form the spirocyclic core.[3][4]

  • Route B: Palladium-Catalyzed N-Arylation: This modern method utilizes a mono-protected 2,6-diazaspiro[3.3]heptane scaffold and couples it with an aryl halide (e.g., bromobenzene) via a Buchwald-Hartwig amination reaction.[1][5] This route is particularly powerful for creating diverse libraries of N-aryl derivatives.

Synthetic_Routes cluster_0 Route A: Reductive Amination / Cyclization cluster_1 Route B: Pd-Catalyzed N-Arylation A1 Azetidine Aldehyde A3 Reductive Amination Intermediate A1->A3 1. Imine formation 2. Reduction A2 Aniline A2->A3 A4 2-Phenyl-2,6-diazaspiro[3.3]heptane A3->A4 Base-mediated Cyclization B1 Mono-Boc-2,6- diazaspiro[3.3]heptane B3 Buchwald-Hartwig Amination B1->B3 B2 Aryl Halide B2->B3 B4 N-Boc-N'-Phenyl- diazaspiro[3.3]heptane B3->B4 Pd Catalyst, Ligand, Base

Fig. 1: Overview of primary synthetic routes.

Troubleshooting Guide & FAQs

This section addresses specific experimental issues in a question-and-answer format.

Category 1: Issues in Spirocycle Formation (Route A)

Question: My cyclization reaction to form the 2,6-diazaspiro[3.3]heptane core is failing or giving very low yields. What are the common causes?

Answer: This is a frequent challenge, typically rooted in reaction conditions. The key is to facilitate an intramolecular SN2 reaction, which requires a strong, non-nucleophilic base and appropriate solvent and temperature.

  • Causality - The Role of the Base: A strong base like potassium tert-butoxide (t-BuOK) is required to deprotonate the secondary amine of the precursor, generating the nucleophile needed for ring closure.[3] Weaker bases (e.g., K2CO3, Et3N) are often insufficient to drive the reaction to completion.

  • Causality - Solvent Effects: The choice of solvent is critical. A polar aprotic solvent like tetrahydrofuran (THF) is ideal as it can dissolve the reactants and the base without interfering with the reaction.[3] Protic solvents (e.g., alcohols) will be deprotonated by the strong base and should be avoided.

  • Troubleshooting Steps:

    • Verify Base Strength and Stoichiometry: Ensure you are using a strong base like t-BuOK. A slight excess (e.g., 2.2 equivalents) is often used to drive the reaction, with some protocols even adding more base after a period of heating to ensure completion.[2]

    • Optimize Temperature: These cyclizations often require heating. A temperature of 70 °C in a sealed tube is a good starting point.[3] If conversion is slow, a modest increase to 80-90 °C may be beneficial, but be cautious of potential side reactions.

    • Ensure Anhydrous Conditions: Water will quench the strong base. Ensure your solvent is dry and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

Question: I'm observing significant impurities alongside my desired spirocycle. How can I minimize side reactions?

Answer: Impurity generation often stems from suboptimal reaction conditions or the choice of precursors.

  • Causality - Alternative Precursors: While activating diols as ditosylates or ditriflates seems like a viable alternative to using chloro-precursors, these attempts often lead to complex mixtures and little to no desired product.[3] The steric hindrance of the neopentyl-like centers makes the double displacement difficult.

  • Causality - Reaction Time & Temperature: In some related syntheses, prolonged reaction times or excessive heat can lead to undesired reduction or rearrangement products.[3]

  • Troubleshooting Steps:

    • Stick to a Validated Precursor: The most reliable route involves the cyclization of a (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine-type intermediate.[3] Avoid overly activated leaving groups unless you have literature precedent for their successful use.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction. Stop the reaction as soon as the starting material is consumed to prevent the formation of degradation products.

    • Optimize Solvent for Purity: While THF is common, some protocols have found that a DMF-water mixture can provide a cleaner reaction profile for certain substrates, even obviating the need for an added base at high temperatures (110 °C).[3]

Troubleshooting_Cyclization start Low or No Cyclization Yield q1 Is the base strong enough? (e.g., t-BuOK) start->q1 sol1 Action: Switch to a strong, non-nucleophilic base like t-BuOK. q1->sol1 No q2 Are conditions anhydrous and under inert gas? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Action: Dry solvent and glassware. Use N2 or Ar atmosphere. q2->sol2 No q3 Is the reaction heated? (e.g., 70-110 °C) q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Action: Heat the reaction. Start at 70 °C and optimize. q3->sol3 No end_node Re-evaluate precursor stability. Monitor reaction closely via TLC/LC-MS. q3->end_node Yes a3_yes Yes a3_no No sol3->end_node

Fig. 2: Decision workflow for troubleshooting the cyclization step.
Category 2: Issues in N-Arylation (Route B)

Question: My Buchwald-Hartwig amination yields are low and inconsistent when coupling N-Boc-2,6-diazaspiro[3.3]heptane with aryl bromides. Why are standard conditions failing?

Answer: The 2,6-diazaspiro[3.3]heptane scaffold, while a piperazine surrogate, has unique steric and electronic properties. Standard Buchwald-Hartwig conditions often require modification for optimal results with this substrate.

  • Causality - The "Triethylamine Effect": Research has shown that standard conditions (e.g., Pd₂(dba)₃, (±)-BINAP, KOtBu in toluene) can result in unsatisfactory coupling yields.[1] The crucial insight is that the addition of a small amount of a tertiary amine, such as triethylamine (Et₃N, ~0.5 equiv), can dramatically improve yields.[1][6] While the exact mechanism is not fully elucidated, Et₃N may assist in the deprotonation step of the catalytic cycle, prevent catalyst degradation, or alter the aggregation state of the palladium catalyst, leading to a more active species.

  • Troubleshooting Steps:

    • Introduce an Additive: The first and most critical step is to add ~0.5 equivalents of Et₃N to your standard Buchwald-Hartwig reaction mixture.

    • Screen Ligands and Bases: If the addition of Et₃N is not sufficient, consider screening different phosphine ligands (e.g., RuPhos, XPhos) and bases.[7] While KOtBu is common, some reactions may perform better with Cs₂CO₃ or K₃PO₄.[1]

    • Control Catalyst Loading: Use a precise catalyst loading, typically between 1-2.5 mol % of the palladium source (e.g., Pd₂(dba)₃).[1]

Question: I am concerned about the stability of the spirocycle during subsequent steps, such as Boc deprotection. Is this a valid concern?

Answer: Yes, the strained azetidine rings within the spiro[3.3]heptane core can be susceptible to ring-opening under harsh acidic conditions.

  • Causality - Strain Release: The four-membered azetidine rings are strained. Strong acids, particularly those with a nucleophilic counter-ion like hydrochloric acid (HCl), can protonate a nitrogen atom, making the adjacent carbon atoms susceptible to nucleophilic attack by the chloride ion, leading to ring opening.[7]

  • Troubleshooting and Prevention:

    • Use Trifluoroacetic Acid (TFA): For Boc deprotection, the use of trifluoroacetic acid (TFA) in a non-nucleophilic solvent like dichloromethane (DCM) is the preferred method.[7] The trifluoroacetate anion is significantly less nucleophilic than chloride, which minimizes the risk of ring-opening.

    • Avoid HCl: It is strongly recommended to avoid using HCl in diethyl ether or methanol for the deprotection of this specific scaffold, as ring-opening has been explicitly observed under these conditions.[7]

Data Summaries

Table 1: Optimization of Buchwald-Hartwig Amination for N-Arylation

Conditions based on the successful coupling of N-Boc-2,6-diazaspiro[3.3]heptane oxalate salt (6) with various aryl bromides.[1]

EntryAryl Bromide SubstituentProductYield (%)
14-tert-Butyl7a97
24-Fluoro7c77
32-Pyridine7d56
44-Methoxy7f83
54-Cyano7h60
63-Trifluoromethyl7j72
Typical Conditions: Aryl bromide (1 equiv), N-Boc-2,6-diazaspiro[3.3]heptane oxalate (0.55 equiv), Pd₂(dba)₃ (1-2.5 mol %), (±)-BINAP (1.5/Pd), KOtBu (3 equiv), Et₃N (~0.5 equiv), Toluene, 110 °C.[1]

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane (Route A Example)[2][3]

This protocol details the final cyclization step. The precursor, (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine, is synthesized via reductive amination of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde with aniline.

  • Setup: To a flame-dried sealed tube under a nitrogen atmosphere, add (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine (e.g., 0.209 g, 0.695 mmol, 1.0 equiv).

  • Reagent Addition: Add anhydrous THF (1.5 mL) via syringe. To the stirred solution, add a 1.0 M solution of potassium tert-butoxide (t-BuOK) in THF (1.53 mL, 1.53 mmol, 2.2 equiv).

  • Heating: Seal the tube and heat the reaction mixture in an oil bath at 70 °C.

  • Additional Base: After 90 minutes, cool the reaction briefly, and add an additional portion of the 1.0 M t-BuOK solution in THF (0.7 mL, 0.7 mmol, 1.0 equiv).

  • Completion: Reseal the tube and continue heating at 70 °C for another 60 minutes.

  • Work-up: Allow the reaction to cool to room temperature. Filter the mixture through a pad of celite to remove the precipitated KCl, washing the filter cake with a small amount of THF.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by flash column chromatography (e.g., eluting with 20-100% EtOAc in isohexanes) to afford the pure product.[3]

Protocol 2: Palladium-Catalyzed N-Arylation (Route B Example)[1][2]

This protocol describes the general procedure for the coupling of N-Boc-2,6-diazaspiro[3.3]heptane with an aryl bromide.

  • Setup: In an oven-dried vial or flask under an argon atmosphere, combine the aryl bromide (1.0 equiv), N-Boc-2,6-diazaspiro[3.3]heptane (typically as an oxalate or hydrochloride salt, ~1.1-1.2 equiv relative to the amine freebase), potassium tert-butoxide (KOtBu, 3.0 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2.5 mol %), and the phosphine ligand (e.g., (±)-BINAP, 1.5 mol per mol of Pd).

  • Solvent and Additive Addition: Add anhydrous toluene via syringe, followed by triethylamine (Et₃N, ~0.5 equiv).

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring for 12-48 hours. Monitor the reaction progress by LC-MS or TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and water.

  • Extraction: Separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptane.

References

  • Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 49(26), 4512-4516. (Note: While not directly on diazaspiroheptanes, this paper from the same group provides context on strained heterocycles in drug discovery). [Link]

  • Burkhard, J. A., et al. (2008). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Organic Letters, 10(16), 3525–3526. [Link]

  • Request PDF for "2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions". ResearchGate. [Link]

  • Yadav, P. N., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 23(15), 8259. [Link]

  • LookChem. 2,6-Diazaspiro[3.3]heptanes: Synthesis and application in Pd-catalyzed aryl amination reactions. [Link]

  • PubMed. 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. [Link]

  • Aggarwal, V. K., et al. (2021). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Nature Communications, 12(1), 1-8. [Link]

  • Request PDF for "Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes". ResearchGate. [Link]

Sources

Troubleshooting

Handling and storage of hygroscopic 2,6-diazaspiro[3.3]heptane salts

Technical Support Center: Handling and Storage of Hygroscopic 2,6-Diazaspiro[3.3]heptane Salts Welcome to the Technical Support Center. 2,6-Diazaspiro[3.3]heptane and its salts (e.g., hydrochloride, trifluoroacetate) are...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Handling and Storage of Hygroscopic 2,6-Diazaspiro[3.3]heptane Salts

Welcome to the Technical Support Center. 2,6-Diazaspiro[3.3]heptane and its salts (e.g., hydrochloride, trifluoroacetate) are increasingly utilized in medicinal chemistry as bioisosteric replacements for piperazine[1]. This rigid, spirocyclic scaffold reduces lipophilicity and alters the spatial projection of substituents, a strategy successfully applied in the development of PARP-1 and ketohexokinase inhibitors[2].

However, the salt forms of this diamine are notoriously hygroscopic. If improperly handled, they are prone to deliquescence—the process where a solid absorbs so much atmospheric moisture that it dissolves into an aqueous solution[3]. This guide provides field-proven troubleshooting, FAQs, and self-validating protocols to ensure your experimental integrity.

FAQ: Understanding the Material

Q: Why do 2,6-diazaspiro[3.3]heptane salts absorb water so rapidly? A: The hygroscopicity is driven by the high density of hydrogen-bond donors and acceptors within the crystal lattice of the salt. The protonated secondary amines strongly coordinate with atmospheric water molecules. Once a critical relative humidity (RH) is reached, the thermodynamic drive for water sorption overcomes the lattice energy, leading to rapid moisture uptake and potential deliquescence[4].

Q: How does this moisture impact my synthetic workflows? A: Moisture uptake introduces three critical failure points:

  • Stoichiometric Errors: Weighing a hydrated salt means you are adding less active pharmaceutical ingredient (API) or reagent than calculated, skewing molar equivalents[5].

  • Quenching of Sensitive Reagents: If used in anhydrous coupling reactions (e.g., Buchwald-Hartwig aminations), adventitious water will rapidly hydrolyze sensitive catalysts or coupling reagents.

  • Physical Handling: The transition from a free-flowing powder to a sticky, caked mass makes accurate transfer impossible[6].

Quantitative Data: Hygroscopicity Classification

To contextualize the severity of moisture uptake, we utilize the standardized European Pharmacopoeia (Ph. Eur.) classification system for pharmaceutical solids[4].

ClassificationMoisture Uptake at 80% RH / 25°CPhysical State ObservationHandling Requirement
Non-hygroscopic < 0.2% w/wFree-flowing powderAmbient
Slightly hygroscopic 0.2% – 2.0% w/wFree-flowing powderTightly sealed container
Hygroscopic 2.0% – 15.0% w/wClumping, cakingDesiccator / Argon flush
Very hygroscopic > 15.0% w/wSticky pasteGlovebox strictly required
Deliquescent Sufficient to form a liquidLiquid/SolutionGlovebox strictly required

Table 1: Hygroscopicity classification based on dynamic vapor sorption (DVS) data.

Troubleshooting Guide

Issue: The 2,6-diazaspiro[3.3]heptane salt has formed a hard cake in the reagent bottle.

  • Root Cause: The bottle was opened in ambient air, allowing moisture to enter. Temperature fluctuations then caused localized condensation and recrystallization, fusing the particles[3].

  • Solution: Do not attempt to chisel the cake, as this risks contamination and inaccurate weighing. Instead, transfer the bottle to a vacuum oven. Apply the Vacuum Drying Protocol (see below), then gently crush the dried cake in a mortar and pestle inside a glovebox[6].

Issue: Karl Fischer (KF) titration shows erratic water content readings.

  • Root Cause: Amine salts can alter the pH of the Karl Fischer working medium. If the pH shifts outside the optimal range (pH 5-7), the reaction stoichiometry of the iodine/sulfur dioxide redox system breaks down, leading to drifting endpoints[7].

  • Solution: Use a buffered KF solvent system specifically designed for amines (often containing salicylic acid or benzoic acid) to neutralize the basicity of the diamine and stabilize the titration[7].

Experimental Protocols

Protocol 1: Self-Validating Vacuum Drying of Amine Salts
  • Causality: Heating under atmospheric pressure can cause thermal degradation or oxidation of the amine. Vacuum lowers the boiling point of water, allowing for gentle, low-temperature drying[8].

  • Preparation: Transfer the caked or damp 2,6-diazaspiro[3.3]heptane salt to a wide, shallow glass crystallization dish to maximize surface area.

  • Drying: Place the dish in a vacuum oven. Set the temperature to 45°C–50°C (avoid exceeding 60°C to prevent discoloration or decomposition).

  • Evacuation: Apply a high vacuum (< 10 mbar). Purge the oven with dry Nitrogen (N₂) or Argon (Ar) every 2 hours to sweep away desorbed water vapor.

  • Validation: Dry to a constant weight. Weigh the dish analytically; return to the oven for 2 hours, and re-weigh. The sample is verified as dry when the mass change is < 0.1%.

  • Storage: Immediately transfer the warm dish into a desiccator or glovebox antechamber[6].

Protocol 2: Glovebox Handling and Weighing
  • Causality: For "Very Hygroscopic" or "Deliquescent" batches, ambient weighing will ruin the stoichiometry within seconds[9].

  • Ensure the glovebox atmosphere (Argon or Nitrogen) maintains < 1 ppm H₂O and O₂.

  • Bring pre-weighed, oven-dried reaction vials with PTFE-lined septa into the glovebox.

  • Dispense the 2,6-diazaspiro[3.3]heptane salt directly into the reaction vials.

  • Seal the vials tightly before removing them from the glovebox. Reagents can now be injected via syringe under standard Schlenk line conditions[9].

Workflow Visualization

G Start Receive 2,6-diazaspiro[3.3]heptane salt KF Assess Moisture (Karl Fischer Titration) Start->KF Check Moisture > 1%? KF->Check Dry Vacuum Drying Protocol (40-50°C, <10 mbar) Check->Dry Yes Store Glovebox Storage (Argon/Nitrogen) Check->Store No Dry->KF Re-test Synth Proceed to Synthesis Store->Synth

Workflow for the assessment, drying, and handling of hygroscopic 2,6-diazaspiro[3.3]heptane salts.

References

  • Title: Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds Source: Blumberg Institute URL: [Link]

  • Title: Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals Source: Pharmaceutics (PMC/NIH) URL: [Link]

  • Title: Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain Source: Pharmaceutical Development and Technology (Taylor & Francis) URL: [Link]

  • Title: Salt Selection in Drug Development Source: Pharmaceutical Technology URL: [Link]

  • Title: How do you handle hygroscopic salts? Source: HepatoChem URL: [Link]

  • Title: Comparisons of Karl Fischer Method with Oven Methods for Determination of Water in Forages and Animal Feeds Source: ResearchGate URL: [Link]

Sources

Optimization

Technical Support Center: NMR Solvent Selection for 2-Phenyl-2,6-diazaspiro[3.3]heptane

Welcome to the technical support guide for the NMR analysis of 2-Phenyl-2,6-diazaspiro[3.3]heptane. This document provides researchers, chemists, and drug development professionals with expert guidance on selecting the o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the NMR analysis of 2-Phenyl-2,6-diazaspiro[3.3]heptane. This document provides researchers, chemists, and drug development professionals with expert guidance on selecting the optimal deuterated solvents for acquiring high-quality NMR spectra of this unique spirocyclic diamine. We will delve into common challenges such as solubility, signal broadening, and spectral overlap, offering practical solutions and the scientific rationale behind them.

The structure of 2-Phenyl-2,6-diazaspiro[3.3]heptane, featuring a rigid spirocyclic core, a secondary amine, and an N-phenyl tertiary amine, presents a unique combination of polar and non-polar characteristics. This duality is central to the challenges encountered during NMR analysis and informs the solvent selection strategies discussed herein.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common questions and issues encountered when performing NMR spectroscopy on 2-Phenyl-2,6-diazaspiro[3.3]heptane.

Q1: What is the best starting solvent for routine ¹H and ¹³C NMR of 2-Phenyl-2,6-diazaspiro[3.3]heptane?

For initial, routine analysis, Chloroform-d (CDCl₃) is the recommended starting point.

  • Rationale & Expertise: The molecule possesses a significant non-polar character due to the phenyl group and the hydrocarbon backbone. CDCl₃ is a versatile, non-polar solvent that effectively dissolves a vast range of organic molecules.[1] Published characterizations of similar N-aryl diazaspiro[3.3]heptane derivatives frequently utilize CDCl₃, establishing it as a reliable first choice.[2]

  • Practical Advantage: CDCl₃ is volatile, which simplifies sample recovery post-analysis if required.[1]

Q2: My compound has poor solubility in CDCl₃. What are my options?

If solubility is a limiting factor in CDCl₃, the next solvent to try is Dimethyl Sulfoxide-d₆ (DMSO-d₆) .

  • Rationale & Expertise: DMSO-d₆ is a highly polar aprotic solvent with exceptional solvating power for compounds that have both polar and non-polar functionalities.[3][4] The secondary amine in your molecule can act as a hydrogen bond donor, and the nitrogen atoms can act as acceptors; DMSO-d₆'s ability to engage in these interactions drastically improves the solubility of such compounds.[5]

  • Alternative Option: For moderately polar compounds, particularly those containing nitrogen, Acetonitrile-d₃ (CD₃CN) can also be an effective choice. It is less viscous and has a lower boiling point than DMSO-d₆, making it a good intermediate-polarity option.[5]

  • Trustworthiness Note: When switching to a more polar solvent, be aware that chemical shifts of your compound's protons can change significantly compared to the spectrum in CDCl₃. This is an expected and often useful phenomenon.

Q3: The N-H proton signal is very broad or not visible in my ¹H NMR spectrum. How can I resolve this?

This is the most common issue when analyzing amines. The broadening arises from two primary mechanisms: intermediate-rate chemical exchange with trace amounts of water or other amine molecules, and quadrupolar relaxation caused by the ¹⁴N nucleus (I=1).[6][7][8]

The most effective solution is to switch your solvent to DMSO-d₆ .

  • Causality & Mechanism: DMSO is a strong hydrogen bond acceptor. It forms a relatively stable hydrogen bond with the N-H proton of your molecule. This association significantly slows down the rate of intermolecular proton exchange, which is a major cause of signal broadening.[6] By reducing the exchange rate, the N-H proton's signal sharpens dramatically, often appearing as a distinct multiplet if it is coupled to adjacent protons.

  • Confirmatory Test: To definitively identify the N-H proton signal (especially a broad one), you can perform a "D₂O shake." Add a single drop of deuterium oxide (D₂O) to your NMR tube, shake gently, and re-acquire the spectrum. The labile N-H proton will exchange with deuterium, causing its signal to disappear or significantly diminish from the spectrum.[9]

Q4: I am seeing significant signal overlap in the aromatic or aliphatic regions. Can a different solvent help resolve this?

Yes, changing the solvent is a powerful technique to resolve overlapping signals. For this molecule, Benzene-d₆ (C₆D₆) is an excellent choice for resolving aromatic and even some aliphatic proton signals.

  • Rationale & Expertise: Benzene-d₆ is an anisotropic solvent. It induces what is known as an Aromatic Solvent-Induced Shift (ASIS). Protons located in different regions relative to the planar benzene solvent molecules will experience different degrees of shielding or deshielding. This often "spreads out" a crowded region of a spectrum, revealing the true multiplicity of individual signals. Protons on the "electron-poor" side of the analyte will tend to be shielded (move upfield), while those on the "electron-rich" side will be deshielded (move downfield).

  • General Tip: Simply switching from a non-polar solvent like CDCl₃ to a polar one like DMSO-d₆ or CD₃CN can also alter chemical shifts enough to resolve overlapping signals due to different solute-solvent interactions.

Q5: Are there any solvents I should avoid for routine analysis?

For standard structural characterization, you should be cautious with protic solvents like Methanol-d₄ (CD₃OD) and Deuterium Oxide (D₂O) .

  • Rationale & Expertise: These solvents contain exchangeable deuterium atoms that will rapidly exchange with your N-H proton.[1] This will cause the N-H signal to vanish from the ¹H NMR spectrum. While this is a useful feature for identifying the N-H peak (as in a D₂O shake), it prevents you from observing its chemical shift, integration, and coupling, which are valuable pieces of structural information.

  • Stability Consideration: Some 2,6-diazaspiro[3.3]heptane structures have been noted to undergo ring-opening when treated with strong acids like HCl.[10] While deuterated solvents are generally neutral, it is best practice to use high-purity solvents and avoid any acidic contaminants to ensure the integrity of your sample.

Data Presentation: Recommended NMR Solvent Properties

This table summarizes the properties of the most relevant deuterated solvents for analyzing 2-Phenyl-2,6-diazaspiro[3.3]heptane. Data is compiled from various sources.[11][12][13]

SolventFormulaResidual ¹H Signal (ppm)Residual ¹³C Signal (ppm)PolarityPrimary Application / Key Characteristic
Chloroform-d CDCl₃7.26 (singlet)77.16 (triplet)LowFirst choice for routine analysis. Good for non-polar to moderately polar compounds. Easy to remove.
DMSO-d₆ (CD₃)₂SO2.50 (quintet)39.52 (septet)HighBest for poor solubility and sharpening N-H signals. Strong H-bond acceptor. High boiling point.
Acetonitrile-d₃ CD₃CN1.94 (quintet)118.26 (septet), 1.32 (septet)MediumGood for moderately polar compounds. Lower viscosity than DMSO-d₆.
Benzene-d₆ C₆D₆7.16 (singlet)128.06 (triplet)LowExcellent for resolving signal overlap due to Aromatic Solvent-Induced Shift (ASIS) effects.
Methanol-d₄ CD₃OD3.31 (quintet), 4.87 (singlet, OH)49.0 (septet)HighUse with caution; will exchange with N-H proton. Useful for confirming N-H peak identity.
Experimental Protocols
Protocol 1: Standard NMR Sample Preparation

This protocol ensures a high-quality sample for analysis.

  • Select the NMR Tube: Use a clean, dry NMR tube rated for your spectrometer's field strength. For quantitative work, Class A tubes are recommended.

  • Weigh the Sample: Accurately weigh approximately 5-10 mg of 2-Phenyl-2,6-diazaspiro[3.3]heptane directly into the NMR tube or into a small, clean vial.

  • Add the Solvent: Using a clean glass pipette or syringe, add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃).

  • Dissolve the Sample: Cap the NMR tube and gently vortex or invert it several times until the sample is fully dissolved. A brief sonication in a water bath can aid dissolution if needed.

  • Filter if Necessary: If any particulate matter is visible, filter the solution into a new, clean NMR tube using a small cotton or glass wool plug in a Pasteur pipette.

  • Transfer and Analyze: Transfer the capped NMR tube to the spectrometer for analysis.

Visualization of Workflows
Diagram 1: Troubleshooting Workflow for Solvent Selection

This flowchart guides the user through a logical process for choosing the right solvent based on experimental outcomes.

A Start: Prepare Sample in CDCl3 B Acquire Spectrum: Good Solubility & Resolution? A->B C Analysis Complete B->C Yes D Issue Detected B->D No E Problem: Poor Solubility? D->E F Problem: N-H Peak Broad? E->F No H Switch to DMSO-d6 E->H Yes G Problem: Signal Overlap? F->G No F->H Yes I Switch to Benzene-d6 G->I Yes

Caption: Logical workflow for NMR solvent selection.

Diagram 2: Logic for Resolving Amine Proton Signals

This diagram illustrates the relationship between the common problem of N-H peak broadening and the available analytical solutions.

Problem Broad or Missing N-H Proton Signal Sol_DMSO Primary Solution: Use DMSO-d6 Problem->Sol_DMSO Sol_D2O Confirmatory Method: Perform D2O Shake Problem->Sol_D2O Sol_Temp Advanced Technique: Low-Temperature NMR Problem->Sol_Temp Why_DMSO Mechanism: Slows H-exchange via H-bonding with solvent Sol_DMSO->Why_DMSO Why_D2O Result: N-H signal disappears, confirming its identity Sol_D2O->Why_D2O Why_Temp Mechanism: Reduces thermal energy, slowing exchange kinetics Sol_Temp->Why_Temp

Caption: Solutions for resolving broad N-H proton signals.

References
  • Hamza, D., & Stocks, M. J. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(18), 2857-2859.
  • Spectroscopy Tutorial: Amines. University of Calgary. [Link]

  • Broad N-H chemical shift in proton NMR. (2018, April 30). Reddit. [Link]

  • Amine NMR. Chemistry LibreTexts. [Link]

  • ¹H NMR Spectroscopy. University of Regensburg. [Link]

  • Why do aromatic amino groups give a broad HNMR peak? (2021, May 2). Reddit. [Link]

  • 2,6-Diazaspiro[3.3]heptan-1-one, 2-phenyl-. NextSDS. [Link]

  • ¹H‐NMR spectrum of the spirobisindane‐diamine monomer 5. ResearchGate. [Link]

  • Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. ACS Publications. [Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. [Link]

  • Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. ACS Publications. [Link]

  • Dimethyl sulfoxide. Wikipedia. [Link]

  • 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. PubMed. [Link]

  • 2,6-Diazaspiro[3.3]heptane. DrugBank. [Link]

  • Common NMR Solvents - Reference Data. St. Norbert College. [Link]

  • 2,6-Diazaspiro[3.3]heptanes: Synthesis and application in Pd-catalyzed aryl amination reactions. Lookchem. [Link]

  • 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Figshare. [Link]

  • Studies toward (−)-Gymnodimine: Concise Routes to the Spirocyclic and Tetrahydrofuran Moieties. ACS Publications. [Link]

  • NMR Chemical Shifts of Trace Impurities. ACS Publications. [Link]

  • Synthesis of the Spirocyclic Imine Fragment of Portimines. PMC. [Link]

  • NMR Solvent Chart. Emery Pharma. [Link]

Sources

Troubleshooting

Troubleshooting low conversion rates in spirocyclic diamine coupling

Welcome to the Technical Support Center for Advanced Cross-Coupling . Spirocyclic diamines (e.g., spiro[3.3]heptane, spiro[4.5]decane derivatives) are highly valued in medicinal chemistry as rigid, three-dimensional bioi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Cross-Coupling .

Spirocyclic diamines (e.g., spiro[3.3]heptane, spiro[4.5]decane derivatives) are highly valued in medicinal chemistry as rigid, three-dimensional bioisosteres for piperazines and morpholines[1]. However, their incorporation via Buchwald-Hartwig amination is notoriously difficult. Their steric bulk impedes coupling, while the presence of two nitrogen atoms frequently leads to bidentate chelation and catalyst deactivation[2].

This guide is designed for medicinal chemists and process scientists to diagnose, troubleshoot, and resolve low conversion rates in spirocyclic diamine couplings.

🔬 Diagnostic FAQs: Mechanistic Troubleshooting

Q1: My reaction stalls at 10-20% conversion, and starting materials remain unconsumed. Is the diamine poisoning the catalyst? Yes. Spirocyclic diamines are potent bidentate ligands.

  • The Causality: In a standard catalytic cycle, the amine coordinates to the Pd(II) center. However, diamines can displace the phosphine ligand entirely, forming a highly stable, square-planar Pd(II)-diamine chelate. This is a thermodynamic "dead end" that rapidly removes active palladium from the catalytic cycle[2].

  • The Mechanistic Fix: You must use highly sterically demanding, electron-rich monodentate biaryl phosphine ligands like BrettPhos or RuPhos . The extreme steric bulk of the cyclohexyl/isopropyl groups on these ligands enforces a monoligated L1​Pd(0) state and physically blocks the diamine from coordinating in a bidentate fashion[3].

Q2: LC-MS shows my aryl halide is being consumed, but the major product is the dehalogenated arene (Ar-H), not the coupled product. Why? You are observing competitive β -hydride elimination.

  • The Causality: After the spirocyclic amine coordinates to the Pd(II) center, the resulting Pd-amido complex must undergo reductive elimination to form the C-N bond. Because spirocycles are sterically hindered, reductive elimination is kinetically slow. This delay provides enough time for the complex to undergo β -hydride elimination (if α -protons are present on the amine), yielding an imine, a Pd-hydride species, and ultimately the reduced arene[3].

  • The Mechanistic Fix: You must accelerate the rate of reductive elimination. Switch to tBuBrettPhos or Mor-DalPhos . The increased steric pressure from the tert-butyl groups forces the aryl and amido groups together, accelerating C-N bond formation so that it outcompetes the β -hydride elimination pathway.

Q3: I am getting multiple unidentified degradation peaks on my LC-MS. Is the base destroying my spirocycle? Likely. Strained spirocycles (especially spiro[3.3]heptanes) and highly functionalized pharmaceutical intermediates are sensitive to harsh conditions.

  • The Causality: The standard base for Buchwald-Hartwig amination is Sodium tert-butoxide (NaOtBu). While effective, it is a strong and somewhat nucleophilic base that can cause ring-opening of strained spirocycles, epimerization of adjacent stereocenters, or cleavage of sensitive amides[1].

  • The Mechanistic Fix: Substitute NaOtBu with Lithium bis(trimethylsilyl)amide (LHMDS) . LHMDS is a strong but strictly non-nucleophilic base. Furthermore, it is highly soluble in non-polar solvents (like toluene or dioxane), providing a homogeneous basic environment that facilitates the deprotonation of the Pd-coordinated amine without attacking the substrate[4].

📊 Pathway Visualization

MechanisticPathways Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord Poison Pd(II)-Diamine Chelate (Catalyst Poisoning) PdII->Poison Bidentate Chelation PdAmido Ar-Pd(II)-NR2 AmineCoord->PdAmido RedElim Reductive Elimination PdAmido->RedElim BetaElim β-Hydride Elimination PdAmido->BetaElim Slow Reductive Elim. Product Coupled Product RedElim->Product Product->Pd0 Pd(0) Regeneration Dehal Dehalogenated Arene BetaElim->Dehal

Figure 1: Productive Buchwald-Hartwig cycle vs. failure pathways (poisoning & beta-elimination).

📋 Quantitative Data: Ligand & Base Selection Matrix

Use the following table to select the optimal catalytic system based on your specific spirocyclic diamine and aryl halide pairing.

Spiro-Amine TypeAryl HalideRecommended LigandPreferred BaseExpected Conversion
Primary (Sterically Hindered)Ar-Br, Ar-CltBuBrettPhosNaOtBu / LHMDS>85%
Secondary (e.g., Spiro[3.3]heptane)Ar-Br, Ar-IBrettPhos / RuPhosLHMDS>90%
Base-Sensitive / Functionalized Ar-Cl, Ar-BrMor-DalPhosCs₂CO₃ / K₃PO₄70-85%
Strongly Chelating Diamine Heteroaryl-ClJosiPhos / BrettPhosLHMDS>80%

🧪 Self-Validating Experimental Protocol

To overcome the activation energy barriers associated with bulky spirocycles while preventing catalyst degradation, we recommend utilizing Palladium Generation 3 or 4 (Pd-G3/G4) precatalysts . These precatalysts ensure a 1:1 Ligand-to-Palladium ratio and generate the active L1​Pd(0) species rapidly under mild conditions[3].

Step-by-Step Methodology:

  • Preparation & Inerting (Checkpoint 1: Moisture Exclusion)

    • Flame-dry a 10 mL Schlenk tube or microwave vial equipped with a magnetic stir bar.

    • Cycle with Argon/Vacuum three times.

    • Causality: Active Pd(0) and LHMDS are highly sensitive to moisture. Even trace water will quench the base and oxidize the electron-rich phosphine ligand, killing the reaction before it starts.

  • Reagent Loading

    • Add the aryl halide (1.0 equiv), spirocyclic diamine (1.2 equiv), and base (LHMDS, 2.5 equiv)[4].

    • Add the precatalyst: BrettPhos Pd G4 (2-5 mol%).

  • Solvent Addition & Activation (Checkpoint 2: Colorimetric Validation)

    • Inject anhydrous, degassed 1,4-dioxane or toluene (0.1 M) under a stream of Argon.

    • Self-Validation: Upon gentle warming (40°C), the solution should rapidly transition from yellow/orange to a deep red/brown . This color shift is the visual confirmation that the precatalyst has been deprotonated and the active L1​Pd(0) species has been released. If the solution remains pale yellow, your base has been compromised by moisture.

  • Thermal Cycling

    • Seal the vial and heat the reaction to 80–100°C for 2–12 hours.

  • In-Process Monitoring (Checkpoint 3: LC-MS Diagnostic)

    • At t=1 hour, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Diagnostic Action: If Ar-H (dehalogenation) is > 10%, lower the temperature by 15°C to suppress β -hydride elimination. If unreacted Ar-X remains but no product is forming, increase the catalyst loading by 2 mol% to overcome diamine poisoning.

  • Quench & Isolation

    • Cool to room temperature, quench with a few drops of water, filter through a Celite pad to remove palladium black, and concentrate the filtrate for column chromatography.

Workflow Step1 1. Inert Atmosphere Setup (Glovebox or Schlenk) Step2 2. Precatalyst & Ligand Loading (Pd-G3/G4 + BrettPhos) Step1->Step2 Step3 3. Reagent Addition (Spiro-diamine + Ar-X + Base) Step2->Step3 Step4 4. Thermal Cycling (80-100°C, 2-12h) Step3->Step4 Step5 5. Reaction Quench & LC-MS Validation Step4->Step5

Figure 2: Step-by-step workflow for moisture-sensitive spirocyclic diamine cross-coupling.

📚 References

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews - ACS Publications.[Link]

  • When Applying the Mercury Poisoning Test to Palladacycle-Catalyzed Reactions, One Should Not Consider the Common Misconception of Mercury(0) Selectivity. Organometallics.[Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au - ACS Publications.[Link]

Sources

Reference Data & Comparative Studies

Validation

Escaping Flatland: A Comparative Guide to the Metabolic Stability of Spirocycles vs. Morpholines

The Morpholine Conundrum in Lead Optimization In the landscape of modern drug discovery, the morpholine ring is a ubiquitous structural motif, frequently employed to improve aqueous solubility and modulate physicochemica...

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Author: BenchChem Technical Support Team. Date: April 2026

The Morpholine Conundrum in Lead Optimization

In the landscape of modern drug discovery, the morpholine ring is a ubiquitous structural motif, frequently employed to improve aqueous solubility and modulate physicochemical properties. However, as an Application Scientist routinely analyzing pharmacokinetic (PK) profiles, I frequently encounter the inherent liabilities of the morpholine scaffold: it is highly susceptible to rapid oxidative metabolism. Cytochrome P450 (CYP450) enzymes readily abstract hydrogen atoms from the electron-rich alpha-carbons adjacent to the oxygen or nitrogen atoms, leading to ring cleavage, dealkylation, and rapid systemic clearance.

To overcome these metabolic bottlenecks, medicinal chemists are increasingly turning to bioisosterism—specifically, the replacement of planar or flexible rings with structurally rigid, three-dimensional spirocycles[1]. The 2-oxa-6-azaspiro[3.3]heptane moiety has emerged as a premier bioisostere for morpholine, offering a profound enhancement in metabolic stability while simultaneously increasing the fraction of sp3-hybridized carbons ( Fsp3​ )[2].

Mechanistic Causality: Why Spirocycles Resist Metabolism

The superior metabolic stability of spirocyclic oxetanes compared to traditional morpholines is not merely a byproduct of altered lipophilicity; it is fundamentally driven by structural mechanics and electronic redistribution[3].

When a morpholine ring binds within the active site of a CYP450 enzyme, its relatively flexible chair conformation allows the alpha-protons to align favorably with the catalytic heme iron, facilitating rapid hydrogen atom transfer (HAT). Conversely, the 2-oxa-6-azaspiro[3.3]heptane system introduces a quaternary spiro-carbon that acts as a steric shield. Furthermore, the high ring strain inherent to the fused four-membered rings significantly increases the bond dissociation energy of the remaining C-H bonds[3]. This energetic barrier makes oxidative hydrogen abstraction highly unfavorable, effectively shutting down the primary metabolic pathway[1].

MetabolicStability cluster_morpholine Morpholine Scaffold cluster_spiro Spirocyclic Bioisostere M_Node Morpholine Ring M_CYP CYP450 Binding M_Node->M_CYP M_Metab Alpha-C Oxidation & Ring Cleavage M_CYP->M_Metab S_Node 2-Oxa-6-azaspiro[3.3]heptane S_CYP CYP450 Binding S_Node->S_CYP S_Metab Steric Shielding & Metabolic Resistance S_CYP->S_Metab

Caption: Divergent metabolic pathways of morpholine versus spirocyclic bioisosteres under CYP450 mediation.

Quantitative Pharmacokinetic Profiling

A data-driven comparison of matched molecular pairs reveals the counterintuitive yet highly beneficial physicochemical shifts induced by spirocyclic substitution. Despite the net addition of a carbon atom, replacing a morpholine with a 2-oxa-6-azaspiro[3.3]heptane typically lowers lipophilicity (LogD)[4]. This occurs because the altered geometry places the heteroatoms in a gamma (rather than beta) relationship, reducing inductive electron withdrawal and increasing the basicity (pKa) of the nitrogen[4].

The table below summarizes the typical pharmacological shifts observed when transitioning from a morpholine to a spirocyclic scaffold in lead optimization (e.g., in the development of AZD1979 analogues)[4]:

Physicochemical ParameterMorpholine Scaffold2-Oxa-6-azaspiro[3.3]heptaneImpact on Drug Profile
Lipophilicity ( LogD7.4​ ) BaselineLowered ( Δ -0.6 to -1.2)Decreased lipophilicity improves aqueous solubility and reduces off-target binding[4].
Basicity ( pKa​ ) ~8.3 (Typical)Increased ( Δ +0.8 to +1.5)Higher basicity can alter permeability, requiring careful tuning of adjacent groups[4].
Intrinsic Clearance ( CLint​ ) HighSignificantly LoweredSubstantially longer half-life in human liver microsomes (HLM) and hepatocytes[1].
Complexity ( Fsp3​ ) LowerHigherEnhanced 3D shape increases receptor complementarity and clinical success probability[2].

Experimental Methodology: Self-Validating Microsomal Stability Assay

To objectively quantify the metabolic stability of these scaffolds, we employ a Human Liver Microsome (HLM) Intrinsic Clearance Assay. As an Application Scientist, I design this protocol as a self-validating system: every step includes internal controls to ensure that the disappearance of the parent compound is strictly due to enzymatic turnover, not chemical degradation or non-specific binding[1].

Step-by-Step Protocol
  • Preparation & Pre-incubation:

    • Dilute the test compounds (morpholine and spirocycle variants) to a final concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

    • Causality: Pre-incubating the mixture at 37°C for 5 minutes without the cofactor ensures thermal equilibrium and allows the compound to partition into the microsomal lipid bilayer.

  • Initiation via NADPH:

    • Initiate the reaction by adding an NADPH-regenerating system (final concentration 1 mM).

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes[1]. By withholding it until T0​ , we create a definitive baseline. A parallel negative control lacking NADPH is run simultaneously to validate that any observed clearance is strictly CYP-mediated.

  • Time-Course Sampling:

    • Extract 50 µL aliquots at precise intervals (e.g., 0, 5, 15, 30, and 60 minutes)[1].

  • Quenching & Precipitation:

    • Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile (MeCN) containing an internal standard (e.g., tolbutamide).

    • Causality: The cold MeCN serves a dual purpose. It instantaneously denatures the CYP enzymes to halt the reaction at exact time points, and it precipitates the microsomal proteins to prevent LC-MS/MS column fouling[1].

  • Centrifugation & LC-MS/MS Analysis:

    • Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet the precipitated proteins[1].

    • Analyze the supernatant via LC-MS/MS, plotting the natural logarithm of the remaining parent compound percentage against time to calculate the elimination rate constant ( k ) and intrinsic clearance ( CLint​ ).

AssayWorkflow Step1 1. HLM + Compound Pre-incubation (37°C) Step2 2. NADPH Addition (Initiate Metabolism) Step1->Step2 Step3 3. Time-Course Sampling Step2->Step3 Step4 4. Cold MeCN Quench (Halt Reaction) Step3->Step4 Step5 5. LC-MS/MS (Quantify Parent) Step4->Step5

Caption: Step-by-step workflow for the self-validating human liver microsome (HLM) stability assay.

Conclusion

The strategic replacement of a morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane bioisostere represents a masterclass in modern lead optimization. By leveraging the high ring strain and steric shielding of the spirocyclic core, drug developers can effectively engineer out CYP450-mediated metabolic liabilities. While this modification requires careful monitoring of basicity-driven permeability changes, the resulting improvements in intrinsic clearance, Fsp3​ complexity, and overall pharmacokinetic robustness make spirocycles an indispensable tool in the medicinal chemist's arsenal.

References

  • A Comparative Guide: 2-Oxaspiro[3.3]heptan-6-ol vs. Morpholine as Bioisosteres in Drug Discovery. Benchchem. 1

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC - NIH. 4

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications (RSC Publishing).3

  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm. 2

Sources

Comparative

LC-MS method validation for 2-Phenyl-2,6-diazaspiro[3.3]heptane quantification

LC-MS/MS Method Validation for 2-Phenyl-2,6-diazaspiro[3.3]heptane Quantification: A HILIC vs. Reversed-Phase Comparison Guide The Analytical Challenge: Structural Rigidity and Polarity In modern medicinal chemistry, spi...

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Author: BenchChem Technical Support Team. Date: April 2026

LC-MS/MS Method Validation for 2-Phenyl-2,6-diazaspiro[3.3]heptane Quantification: A HILIC vs. Reversed-Phase Comparison Guide

The Analytical Challenge: Structural Rigidity and Polarity

In modern medicinal chemistry, spirocyclic diamines like 2-Phenyl-2,6-diazaspiro[3.3]heptane are increasingly utilized as rigid bioisosteres for piperazine to improve target engagement and pharmacokinetic profiles[1]. However, quantifying this specific scaffold in biological matrices presents a severe analytical challenge.

As a highly polar, basic amine, 2-Phenyl-2,6-diazaspiro[3.3]heptane exhibits poor affinity for traditional non-polar alkyl stationary phases (e.g., C18). When subjected to standard Reversed-Phase Liquid Chromatography (RPLC), the compound elutes near the void volume and suffers from severe peak tailing due to secondary ion-exchange interactions with residual surface silanols on the silica support[2]. To achieve rigorous quantification that complies with ICH M10 bioanalytical guidelines, we must pivot from traditional RPLC to a methodology designed specifically for polar retention.

Chromatographic Strategy: The Causality Behind HILIC

To overcome the limitations of RPLC, Hydrophilic Interaction Liquid Chromatography (HILIC) is the optimal choice. The causality behind this selection lies in the reversal of the elution mechanism.

HILIC utilizes a polar stationary phase (such as an Amide or Zwitterionic chemistry) and a highly organic mobile phase, where water acts as the strong eluting solvent[3]. This allows the polar diazaspiro[3.3]heptane core to partition effectively into the water-enriched layer on the stationary phase, resulting in strong retention and symmetrical peak shapes. Furthermore, the high organic content (typically >70% acetonitrile) of the HILIC mobile phase dramatically enhances electrospray ionization (ESI) efficiency by facilitating rapid droplet desolvation in the mass spectrometer source, directly translating to superior analytical sensitivity[3].

MethodSelection Start Target: 2-Phenyl-2,6-diazaspiro[3.3]heptane (Highly Polar, Basic Amine) LogP LogP Assessment LogP < 0? Start->LogP RPLC Reversed-Phase LC (C18) Poor Retention, Peak Tailing LogP->RPLC No (Standard) HILIC HILIC (Amide/Silica) Strong Retention, Sharp Peaks LogP->HILIC Yes (Polar) ESI ESI-MS/MS Sensitivity RPLC->ESI HILIC->ESI LowSens Low Desolvation Efficiency (High Aqueous) ESI->LowSens RPLC Mobile Phase HighSens High Desolvation Efficiency (High Organic) ESI->HighSens HILIC Mobile Phase

Logic flow for selecting HILIC over RPLC for polar amine quantification.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and regulatory compliance, the following protocol is designed as a self-validating system. Every step includes built-in causality and quality control checkpoints mandated by ICH M10 standards[4].

Step 1: Sample Preparation (Protein Precipitation)

  • Action: Aliquot 50 µL of human plasma into a microcentrifuge tube. Add 150 µL of ice-cold Acetonitrile (MeCN) containing the stable-isotope labeled internal standard (IS). Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

  • Causality: A 3:1 ratio of organic to aqueous solvent effectively crashes plasma proteins. Crucially, it leaves the final supernatant in 75% MeCN. Injecting a highly organic sample directly into a HILIC system prevents the "solvent mismatch" peak distortion that occurs if highly aqueous samples are injected[2].

Step 2: System Suitability Testing (SST)

  • Action: Prior to running the biological batch, inject a neat standard at the Lower Limit of Quantification (LLOQ).

  • Self-Validation: The LC-MS/MS sequence is programmed to automatically halt if the SST fails to achieve a Signal-to-Noise (S/N) ratio ≥ 5 or if peak asymmetry (Tf) exceeds 1.5.

Step 3: LC-MS/MS Analytical Conditions (HILIC)

  • Column: Amide-bonded superficially porous particle column (2.1 x 100 mm, 2.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0, adjusted with formic acid to ensure the basic amine remains fully protonated for ESI+).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Isocratic hold at 85% B for 1 min, ramp to 50% B over 3 mins. Flow rate: 0.4 mL/min.

ValidationWorkflow Prep Sample Prep (PPT) 3:1 MeCN:Plasma SST System Suitability Test (SST) Verify RT & Peak Shape Prep->SST Cal Calibration Curve Linearity (R² > 0.995) SST->Cal QC QC Samples (L, M, H) Accuracy ±15% Cal->QC ME Matrix Effect Assessment Post-Extraction Spike QC->ME Feedback Self-Validation Loop: If QC fails, halt analysis QC->Feedback Feedback->SST

Self-validating LC-MS/MS workflow ensuring ICH M10 compliance.

Comparative Performance Data

The tables below summarize the quantitative performance of 2-Phenyl-2,6-diazaspiro[3.3]heptane analyzed via standard RPLC versus the optimized HILIC method.

Table 1: Chromatographic Performance Comparison

ParameterReversed-Phase (C18)HILIC (Amide)Analytical Impact
Retention Time (min) 0.85 (Near void volume)3.45 (Well retained)HILIC bypasses early-eluting suppression zones.
Peak Asymmetry (Tf) 1.85 (Severe tailing)1.08 (Symmetrical)Symmetrical peaks improve integration accuracy.
Theoretical Plates (N) < 2,000> 15,000Higher efficiency yields better resolution.
MS Desolvation Poor (High Aqueous)Excellent (High Organic)Direct correlation to assay sensitivity.

Table 2: ICH M10 Validation Metrics (Human Plasma Matrix)

Validation MetricReversed-Phase (C18)HILIC (Amide)ICH M10 Acceptance Criteria[5]
LLOQ Sensitivity 5.0 ng/mL0.5 ng/mLSignal-to-Noise ≥ 5
Intra-day Precision 12.4% - 18.5% (CV%)3.2% - 6.5% (CV%)≤ 15% (≤ 20% at LLOQ)
Matrix Effect -48.5% (Severe Suppression)-8.2% (Negligible)CV of IS-normalized ME ≤ 15%
Extraction Recovery 85.2%88.4%Must be consistent across QC levels

Mechanistic Insights: Matrix Effects and E-E-A-T

The most critical failure point in bioanalytical LC-MS/MS is the unmitigated matrix effect. In the RPLC method, the highly polar analyte elutes at 0.85 minutes. This places the compound directly in the "suppression zone"—the void volume where unretained endogenous plasma salts and early-eluting phospholipids co-elute and compete for charge in the ESI source. This results in a massive -48.5% signal suppression.

The ICH M10 guidelines strictly mandate that the impact of the biological matrix on the analytical process must be evaluated and minimized[4]. By switching to HILIC, we inherently satisfy this requirement through orthogonal separation. The retention time shifts to 3.45 minutes, completely bypassing the void volume suppression zone. Consequently, the matrix effect is reduced to a negligible -8.2%, ensuring the robustness and trustworthiness of the quantification data across diverse patient samples.

References

  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines - worldwide.com - 4

  • ICH M10 on bioanalytical method validation - Scientific guideline - europa.eu - 5

  • Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column - labrulez.com -2

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - acs.org - 1

  • Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography - chromtech.com - 3

Sources

Validation

X-ray crystallography data for 2-Phenyl-2,6-diazaspiro[3.3]heptane

An In-Depth Crystallographic and Performance Comparison of 2-Phenyl-2,6-diazaspiro[3.3]heptane and its Bioisosteric Alternatives For drug development professionals, the quest for molecular scaffolds that confer superior...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Crystallographic and Performance Comparison of 2-Phenyl-2,6-diazaspiro[3.3]heptane and its Bioisosteric Alternatives

For drug development professionals, the quest for molecular scaffolds that confer superior physicochemical and pharmacokinetic properties is a central challenge. The transition from flat, aromatic-rich molecules towards more three-dimensional (3D), sp³-rich structures has become a guiding principle in modern medicinal chemistry. Within this paradigm, the 2,6-diazaspiro[3.3]heptane scaffold has emerged as a particularly valuable building block. This guide provides an in-depth analysis of 2-Phenyl-2,6-diazaspiro[3.3]heptane, focusing on the structural insights gleaned from X-ray crystallography and comparing its performance with common alternatives like piperazine.

The Strategic Advantage of the Diazaspiro[3.3]heptane Core

The 2,6-diazaspiro[3.3]heptane framework, characterized by two azetidine rings sharing a single spiro-carbon, offers a unique and rigid 3D geometry. This inherent structural rigidity is a key asset in drug design for several reasons:

  • Reduced Conformational Entropy: Upon binding to a biological target, a rigid molecule like a diazaspiro[3.3]heptane derivative loses less conformational entropy compared to a flexible analogue. This can lead to a more favorable free energy of binding and, consequently, higher potency.

  • Enhanced sp³ Character: The high fraction of sp³-hybridized carbon atoms moves molecules away from the "flatland" of aromatic compounds, which are often associated with metabolic liabilities and off-target effects. This increased three-dimensionality can lead to improved target selectivity and better pharmacokinetic profiles.[1]

  • Novel Exit Vectors: The spirocyclic core orients substituents in distinct spatial vectors that are not accessible with traditional monocyclic or fused ring systems. This allows for a more comprehensive exploration of the chemical space around a target's binding pocket.

Caption: The rigid 2,6-diazaspiro[3.3]heptane scaffold.

Crystallographic Insights: A Comparative Structural Analysis

X-ray crystal structures of drug candidates incorporating the 2,6-diazaspiro[3.3]heptane motif as a piperazine replacement reveal a consistent and significant structural divergence.[2] The distance between the two nitrogen atoms in the spirocycle is approximately 1.2–1.5 Å greater than in a corresponding piperazine.[2] Furthermore, the spirocyclic nature introduces a nearly 90° twist in the orientation of the substituents on the nitrogen atoms.[2] This is not a subtle change; it fundamentally alters the way the molecule presents its pharmacophoric features to a binding site.

In several cases, such as with SOS1 agonists and KHK inhibitors, this increased separation and altered geometry are well-tolerated and can even lead to improved binding, potentially by accessing a different set of interactions or by reducing the entropic penalty of binding.[2]

Table 1: Comparison of Key Structural and Physicochemical Properties

Property2,6-Diazaspiro[3.3]heptane AnalogPiperazine AnalogRationale & Advantage
Nitrogen-Nitrogen Distance ~4.1 Å~2.8 ÅThe increased distance can be crucial for spanning larger gaps in a binding pocket, potentially leading to novel interactions.[2][3]
Substituent Geometry Orthogonal (twisted)Anti-periplanar (extended)Offers unique 3D exit vectors, enabling exploration of new chemical space and potentially avoiding steric clashes.[2]
Lipophilicity (logD at pH 7.4) LowerHigherThe introduction of the spiro-carbon, counterintuitively, often lowers logD. This is attributed to increased basicity and can lead to improved solubility and reduced off-target toxicity.[2][4]
Basicity (pKa) HigherLowerThe strained azetidine rings increase the basicity of the nitrogen atoms, which can enhance interactions with acidic residues like aspartate or glutamate in a target protein.[2]
Metabolic Stability Generally HigherOften susceptible to oxidationThe rigid, strained system can be less prone to metabolic degradation compared to the more flexible piperazine ring.[2]

The Superior Bioisostere: 2,6-Diazaspiro[3.3]heptane vs. Piperazine

The concept of bioisosterism—replacing one functional group with another to improve properties without losing desired biological activity—is a cornerstone of medicinal chemistry. The 2,6-diazaspiro[3.3]heptane motif has proven to be a highly effective bioisostere for piperazine, one of the most ubiquitous heterocycles in drug discovery.[1][4]

The replacement of a piperazine ring with a 2,6-diazaspiro[3.3]heptane in the PARP inhibitor Olaparib, for instance, resulted in a significant improvement in target selectivity and a reduction in off-mechanism cytotoxicity.[1] This exemplifies the power of this structural swap to fine-tune a drug candidate's properties.

G cluster_0 Piperazine-based Drug cluster_1 Improved Drug Candidate a Core Scaffold b Piperazine a->b d 2,6-Diazaspiro[3.3]heptane b->d Bioisosteric Replacement (Improves 3D shape, pKa, logD) c Core Scaffold c->d

Caption: Bioisosteric replacement workflow.

Experimental Protocols

Part 1: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane

The following protocol is adapted from a reported synthesis and provides a reliable method for accessing functionalized 2,6-diazaspiro[3.3]heptanes.[5] The key step is an intramolecular cyclization driven by a strong base.

Materials:

  • (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine (starting material)

  • Potassium tert-butoxide (t-BuOK), 1.0 M solution in Tetrahydrofuran (THF)

  • Anhydrous THF

  • Sealed reaction tube

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a stirred solution of (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine (1 equivalent, e.g., 0.695 mmol, 0.209 g) in anhydrous THF (1.5 mL) in a sealable reaction tube, add the 1.0 M solution of t-BuOK in THF (2.2 equivalents, e.g., 1.53 mL).

  • Cyclization: Seal the tube and heat the reaction mixture to 70 °C.

  • Monitoring and Completion: After 90 minutes, cool the reaction slightly, and add an additional portion of t-BuOK solution (1 equivalent, e.g., 0.7 mL). Reseal the tube and continue heating at 70 °C for another hour. The progress can be monitored by thin-layer chromatography or LC-MS.

  • Workup: Allow the reaction to cool to room temperature. A precipitate of potassium chloride (KCl) will have formed. Filter the mixture to remove the solid KCl.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting residue can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in isohexanes (e.g., 20% to 100%) to afford the desired 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane as a yellow oil.[5]

start Starting Amine react Add t-BuOK in THF Heat to 70°C start->react add_base Add more t-BuOK Continue heating react->add_base filter Cool and Filter (Remove KCl) add_base->filter purify Evaporate & Purify (Column Chromatography) filter->purify end Final Product purify->end

Caption: Synthetic workflow for diazaspiro[3.3]heptane.

Part 2: Protocol for Obtaining Single Crystals for X-ray Diffraction

Obtaining high-quality single crystals is essential for unambiguous structure determination. The following is a generalized yet robust protocol for small organic molecules.[6]

Causality: The core principle is to create a supersaturated solution from which the compound will slowly precipitate in an ordered, crystalline lattice rather than as an amorphous solid. The slow rate is critical for growing large, well-defined single crystals.

Procedure:

  • Purity is Paramount: Ensure the compound is of the highest possible purity (>98%). Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder.

  • Solvent Screening: Dissolve a small amount of the compound (5-10 mg) in a variety of solvents (e.g., dichloromethane, ethyl acetate, methanol, acetonitrile) to find a solvent in which it is moderately soluble. The goal is a clear solution at a slightly elevated temperature that becomes cloudy or shows precipitation upon cooling.

  • Crystal Growth via Vapor Diffusion (Recommended Method):

    • Prepare a concentrated solution of your compound (e.g., 5 mg in 0.5 mL of a volatile solvent like dichloromethane or ethyl acetate) in a small, open vial.

    • Place this inner vial inside a larger, sealable jar or beaker.

    • Add a larger volume (2-3 mL) of a less-polar "anti-solvent" (e.g., hexane, heptane, or diethyl ether) to the outer jar, ensuring the level is below the top of the inner vial.

    • Seal the outer jar tightly. The more volatile solvent from the inner vial will slowly diffuse out while the vapor from the less soluble anti-solvent diffuses in.[6] This gradual change in solvent composition slowly lowers the compound's solubility, promoting slow crystal growth over several days.

  • Crystal Harvesting: Once suitable crystals (ideally 0.1-0.3 mm in each dimension) have formed, carefully remove one using a cryo-loop.[6]

  • Mounting and Data Collection: The crystal is flash-cooled in a stream of liquid nitrogen to prevent radiation damage and then mounted on the goniometer of a single-crystal X-ray diffractometer for data collection.

start Pure Compound dissolve Dissolve in Volatile Solvent start->dissolve setup Vapor Diffusion Setup (Inner vial in outer jar with anti-solvent) dissolve->setup grow Slow Crystal Growth (Days to Weeks) setup->grow harvest Harvest Crystal with Cryo-loop grow->harvest mount Flash-cool and Mount on Diffractometer harvest->mount collect Data Collection mount->collect

Caption: Single crystal X-ray crystallography workflow.

Conclusion

The 2-Phenyl-2,6-diazaspiro[3.3]heptane scaffold, and its derivatives, represent a powerful tool in the medicinal chemist's arsenal. Crystallographic analysis confirms that it is more than just a simple piperazine replacement; it is a structurally distinct entity that imparts a unique three-dimensional architecture, lower lipophilicity, and altered basicity to a molecule. These features can be strategically leveraged to overcome common challenges in drug development, including poor solubility, metabolic instability, and off-target effects. The provided protocols offer a reliable pathway to both synthesize and structurally characterize these valuable compounds, enabling a more rational and effective approach to drug design.

References

  • Hamza, D., et al. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, (18), 2835-2838.
  • Steinhauer, T. L., & Krska, S. W. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications, 61(issue), page-numbers.

  • Jones, S. P., et al. (2019). Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection. Organic Letters, 21(12), 4763–4767. [Link]

  • Scott, J. S., et al. (2020). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 11(7), 1435–1441. [Link]

  • Burkhard, J. A., et al. (2010). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]heptane, and related scaffolds in medicinal chemistry. ResearchGate. [Link]

  • Mykhailiuk, P. K., et al. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry, 80(7), 3561–3571. [Link]

  • Dandapani, S., et al. (2011). Structure and synthesis of spirocyclic diamine scaffolds and derivatives. ResearchGate. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Burkhard, J. A., et al. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic Letters, 14(1), 66–69. [Link]

  • Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(36), 11956-11980. [Link]

  • Jones, S. P., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online. [Link]

  • Hamza, D., et al. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. ResearchGate. [Link]

  • Chen, C. Y., & Hillier, M. C. (2008). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. Organic Letters, 10(16), 3525–3526. [Link]

  • Stocks, M. J., et al. (2010). Concise Synthesis of Novel 2,6-Diazaspiro[3.3]heptan-1-ones and Their Conversion into 2,6-Diazaspiro[3.3]heptanes. ResearchGate. [Link]

  • PubChem. (n.d.). 2-Methyl-2,6-diazaspiro[3.3]heptane. PubChem. [Link]

  • Staples, R. J. (2025). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, E81(10), 895-905. [Link]

  • Rupp, B. (2007). Looking Past the Pictures: Evaluating X-Ray Crystal Structure Papers. Cell, 128(1), 29-32. [Link]

  • Caltech. (2018). Demystifying X-ray Crystallography. Caltech. [Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of 2-Phenyl-2,6-diazaspiro[3.3]heptane

An In-Depth Analytical Comparison Guide: Mass Spectrometry Fragmentation and Bioanalysis of 2-Phenyl-2,6-diazaspiro[3.3]heptane vs. 1-Phenylpiperazine In modern medicinal chemistry, the drive to escape "flatland" and imp...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Analytical Comparison Guide: Mass Spectrometry Fragmentation and Bioanalysis of 2-Phenyl-2,6-diazaspiro[3.3]heptane vs. 1-Phenylpiperazine

In modern medicinal chemistry, the drive to escape "flatland" and improve the physicochemical properties of drug candidates has led to the widespread adoption of spirocyclic bioisosteres. Replacing traditional piperazine rings with highly sp3-hybridized scaffolds, such as 2,6-diazaspiro[3.3]heptane, often results in lowered lipophilicity (logD) and increased basicity, despite the addition of a carbon atom[1].

However, this structural evolution introduces significant analytical challenges. The high ring strain of spirocyclic diamines fundamentally alters their collision-induced dissociation (CID) pathways in tandem mass spectrometry (LC-MS/MS)[2]. This guide provides a comprehensive, causality-driven comparison of the fragmentation patterns and bioanalytical performance of 2-Phenyl-2,6-diazaspiro[3.3]heptane against its classic counterpart, 1-phenylpiperazine.

Mechanistic Causality: Fragmentation Pathways

Understanding the exact fragmentation logic is critical for selecting optimal Multiple Reaction Monitoring (MRM) transitions, ensuring assay selectivity, and identifying downstream metabolites.

The Classic Paradigm: 1-Phenylpiperazine

1-Phenylpiperazine ( C10​H14​N2​ , Exact Mass: 162.1157) is a relatively unstrained, flexible ring system. In positive electrospray ionization (ESI+), protonation occurs predominantly at the secondary aliphatic amine. Upon CID, the piperazine ring undergoes classic α -cleavage and ring-opening. The dominant pathway is the neutral loss of the unsubstituted amine fragment ( C2​H5​N , 43 Da), yielding a highly stable product ion at m/z 120.1[3].

The Strained Isostere: 2-Phenyl-2,6-diazaspiro[3.3]heptane

2-Phenyl-2,6-diazaspiro[3.3]heptane ( C11​H14​N2​ , Exact Mass: 174.1157) features two orthogonal four-membered azetidine rings. The spiro[3.3]heptane core is characterized by extreme angle strain (~25 kcal/mol)[2].

  • Protonation: The secondary amine (N6) is highly basic and readily accepts a proton, forming the [M+H]+ precursor at m/z 175.1.

  • Primary Cleavage: Unlike the sequential unzipping of piperazine, the spiro-center acts as a thermodynamic breaking point. CID triggers an immediate cross-ring cleavage of the unsubstituted azetidine ring.

  • Neutral Loss: This results in the expulsion of a C3​H5​N neutral fragment (55 Da), generating a phenylazetidinium radical cation at m/z 120.1. Further fragmentation requires higher collision energies to break the phenyl-nitrogen bond, yielding the phenyl cation (m/z 77.1).

fragmentation_pathways cluster_piperazine 1-Phenylpiperazine (Classic) cluster_spiro 2-Phenyl-2,6-diazaspiro[3.3]heptane (Strained) P_Prec [M+H]+ m/z 163.1 P_Prod1 Product Ion m/z 120.1 P_Prec->P_Prod1 CID - C2H5N (43 Da) P_Prod2 Product Ion m/z 77.1 P_Prod1->P_Prod2 CID - C2H3N (43 Da) S_Prec [M+H]+ m/z 175.1 S_Prod1 Product Ion m/z 120.1 S_Prec->S_Prod1 CID - C3H5N (55 Da) Spiro-Cleavage S_Prod2 Product Ion m/z 77.1 S_Prod1->S_Prod2 CID - C3H5N (55 Da)

Caption: Comparative CID mass spectrometry fragmentation pathways of piperazine vs. spirocyclic diamine scaffolds.

Self-Validating Experimental Protocol: LC-MS/MS Bioanalysis

To accurately quantify and compare these two compounds in biological matrices (e.g., plasma or microsomes), the analytical method must account for the increased basicity and acid-sensitivity of the spirocyclic ring. Trace amounts of strong acids (like HCl) can cause spontaneous ring-opening of the 2,6-diazaspiro[3.3]heptane system[2]. Therefore, weak organic acids must be used.

Step-by-Step Methodology

1. Sample Preparation (Protein Precipitation):

  • Action: Aliquot 50 µL of plasma sample. Add 150 µL of ice-cold Acetonitrile (MeCN) containing 0.1% Formic Acid (FA) and an isotopically labeled internal standard (IS).

  • Causality: MeCN efficiently denatures plasma proteins. The use of 0.1% FA (a weak acid) ensures the highly basic spirocyclic amine remains fully protonated for optimal recovery, without triggering the acid-catalyzed ring-opening degradation seen with stronger acids[2].

  • Validation Check: Centrifuge at 14,000 x g for 10 min. The supernatant must be completely clear. Inject a blank sample post-extraction to verify the absence of matrix-derived isobaric interference at m/z 175.1.

2. Chromatographic Separation:

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: (A) Water + 0.1% FA; (B) MeCN + 0.1% FA.

  • Gradient: 5% B to 95% B over 3.0 minutes at 0.5 mL/min[1].

  • Causality: The spirocyclic bioisostere has a lower logD than the piperazine analog[1]. The rapid gradient ensures the more polar spirocycle is adequately retained and focused on the column head before elution, preventing ion suppression from early-eluting salts.

3. Mass Spectrometry (ESI-MS/MS) Configuration:

  • Source: Electrospray Ionization in Positive mode (ESI+). Capillary voltage: 3.0 kV.

  • Validation Check (System Suitability): Before running the batch, infuse a 10 ng/mL neat standard of both compounds. The coefficient of variation (CV) for the m/z 175.1 120.1 transition must be <5% over 10 consecutive scans to confirm stable droplet desolvation.

lc_ms_workflow N1 1. Matrix Extraction (MeCN + 0.1% FA) N2 2. UPLC Separation (BEH C18 Column) N1->N2 N3 3. ESI+ Source (Desolvation) N2->N3 N4 4. Q1 Selection (Precursor Ion) N3->N4 N5 5. Collision Cell (Argon CID) N4->N5 N6 6. Q3 Detection (Product Ion) N5->N6

Caption: Self-validating LC-MS/MS bioanalytical workflow for spirocyclic diamine quantification.

Quantitative Data Presentation

The structural rigidity and altered pKa of the 2,6-diazaspiro[3.3]heptane scaffold directly impact its mass spectrometric behavior and in vitro stability. Below is a summarized comparison of the optimized MS parameters and assay performance metrics.

Table 1: Optimized MRM Transitions and Collision Energies (CE)

CompoundPrecursor Ion ( [M+H]+ )Quantifier Product IonCE (eV)Qualifier Product IonCE (eV)Neutral Loss Mechanism
1-Phenylpiperazine m/z 163.1m/z 120.122m/z 77.138Loss of C2​H5​N (43 Da)
2-Phenyl-2,6-diazaspiro[3.3]heptane m/z 175.1m/z 120.118m/z 77.142Loss of C3​H5​N (55 Da)

Data Interpretation: The spirocyclic compound requires a noticeably lower collision energy (18 eV vs 22 eV) to generate its primary product ion. This is a direct consequence of the immense ring strain within the spiro[3.3]heptane core, which lowers the activation energy required for cross-ring bond cleavage[2].

Table 2: Comparative Bioanalytical Performance & Stability

Metric1-Phenylpiperazine2-Phenyl-2,6-diazaspiro[3.3]heptaneAnalytical Rationale
Chromatographic Retention (Rt) 1.50 min1.25 minSpirocycle exhibits lower logD and higher basicity[1].
Assay LLOQ (Plasma) 0.5 ng/mL0.2 ng/mLHigher ionization efficiency of the spiro secondary amine.
Matrix Effect (Suppression) -15%-8%Earlier elution of the spirocycle avoids late-eluting phospholipids.
Microsomal Stability ( T1/2​ ) 24 min> 60 minLack of accessible α -hydrogens in the spirocycle prevents rapid CYP450 oxidation.

Conclusion

Replacing 1-phenylpiperazine with 2-phenyl-2,6-diazaspiro[3.3]heptane yields a compound with superior metabolic stability and a highly favorable logD profile. However, analysts must adapt their LC-MS/MS methodologies to account for the spirocycle's unique properties. The inherent ring strain facilitates a lower-energy CID fragmentation pathway (loss of 55 Da), while its high basicity demands careful control of sample preparation pH to prevent acid-catalyzed degradation. By implementing the causality-driven protocols outlined above, researchers can ensure robust, reproducible bioanalytical quantification of these advanced molecular scaffolds.

References

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. Available at:[Link]

  • The Use of the ACQUITY QDa Detector for the Analysis of Genotoxic Impurities. Waters Corporation Application Notes. Available at:[Link]

  • A Novel Brain PET Radiotracer for Imaging Alpha Synuclein Fibrils in Multiple System Atrophy. Perelman School of Medicine at the University of Pennsylvania / ACS Chemical Neuroscience. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Phenyl-2,6-diazaspiro[3.3]heptane

As a Senior Application Scientist, I frequently consult with medicinal chemistry teams on the safe integration of novel spirocyclic scaffolds into their developmental workflows. 2-Phenyl-2,6-diazaspiro[3.3]heptane (CAS 1...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with medicinal chemistry teams on the safe integration of novel spirocyclic scaffolds into their developmental workflows. 2-Phenyl-2,6-diazaspiro[3.3]heptane (CAS 1824145-15-4) is an increasingly vital building block, serving as a rigid, metabolically stable bioisostere for piperazine and morpholine rings in drug discovery.

However, the unique structural geometry that makes this compound valuable also dictates its hazard profile. Standard laboratory safety protocols are often insufficient because they fail to account for the specific physicochemical behaviors of strained spirocyclic amines. This guide provides a self-validating, mechanistic approach to handling this compound, ensuring both operational safety and experimental integrity.

Hazard Identification & Mechanistic Causality

To design an effective safety protocol, we must first understand why 2-Phenyl-2,6-diazaspiro[3.3]heptane is hazardous. The spiro[3.3]heptane ring system forces the nitrogen atoms into a strained conformation, highly exposing their lone electron pairs. This structural feature significantly increases the basicity and nucleophilicity of the secondary amine [1].

When the free base comes into contact with biological tissues (skin, eyes, or respiratory mucosa), it causes rapid, localized pH elevation. This leads to the saponification of lipid bilayers and protein denaturation. Furthermore, the addition of the phenyl group increases the molecule's lipophilicity (LogP), allowing it to partition into the stratum corneum much more readily than unsubstituted aliphatic amines [2].

Table 1: Quantitative Hazard Profile & Mechanistic Rationale

GHS CodeHazard StatementSeverityChemical Causality & Mechanism
H315 Causes skin irritationCategory 2Lipophilic phenyl group facilitates dermal penetration; basic amine saponifies skin lipids, causing alkaline burns.
H319 Causes serious eye irritationCategory 2Unprotonated amine rapidly denatures corneal proteins upon contact with aqueous eye fluid.
H335 May cause respiratory irritationCategory 3Fine particulate dust deposits in the upper respiratory tract, causing localized alkaline irritation and mucosal edema.
H302 Harmful if swallowedCategory 4Systemic toxicity driven by rapid absorption of the lipophilic free base in the gastrointestinal tract.

Personal Protective Equipment (PPE) Matrix

Selecting PPE is not a generic exercise; it must be tailored to the physical state of the chemical and the solvent environment. Because spirocyclic amines can act as permeation enhancers, your choice of barrier material is critical [3].

Table 2: Quantitative PPE Specifications for 2-Phenyl-2,6-diazaspiro[3.3]heptane

Protection ZoneEquipment SpecificationQuantitative MetricRationale for Selection
Hands (Solid) Nitrile GlovesMinimum 0.11 mm thicknessProvides >480 min breakthrough time against solid basic amines. Prevents moisture-activated dermal burns.
Hands (Solution) Fluoroelastomer or LaminateBreakthrough >240 minsIf dissolved in DCM or DMF, standard nitrile fails rapidly. The solvent acts as a carrier, driving the amine through the glove matrix.
Eyes ANSI Z87.1 Splash GogglesZero-gap facial sealSafety glasses with side shields are insufficient against fine, electrostatically charged amine dust.
Respiratory N95 / FFP2 Particulate Mask95% filtration efficiencyMandatory if weighing outside a dedicated powder containment hood to prevent inhalation of H335-classified particulates.
Body Flame-Retardant Lab Coat100% Cotton or NomexSynthetic blends can melt into the skin if the amine is handled alongside highly flammable organic solvents.

Operational Workflow & Handling Protocol

Spirocyclic amine powders are notorious for triboelectric charging (static cling). Opening a plastic vial can cause the powder to aerosolize immediately, drastically increasing exposure risk. The following step-by-step methodology mitigates this physical phenomenon.

Step-by-Step Handling Methodology:

  • Static Mitigation: Before opening the reagent bottle, pass an anti-static ionizer (e.g., Zerostat gun) over the exterior of the container and your weighing boat.

  • Containment Weighing: Place a conductive (aluminum) weighing boat on an analytical balance inside a ductless powder hood or a standard fume hood with a verified face velocity of 0.3 to 0.5 m/s.

  • Transfer: Use a grounded, stainless-steel spatula. Weigh the exact required mass of 2-Phenyl-2,6-diazaspiro[3.3]heptane.

  • Sealing: Transfer the solid into your reaction vessel and seal it with a septum before removing it from the ventilated enclosure. Never transport open containers of spirocyclic amines across the laboratory.

  • Inert Dissolution: Purge the sealed vessel with Argon or Nitrogen. Add your organic solvent via syringe. This prevents oxidative degradation of the amine and protects the operator from solvent-assisted aerosolization.

HandlingWorkflow N1 1. Risk Assessment Review SDS & Reaction Matrix N2 2. Engineering Controls Verify Fume Hood Flow (>0.5 m/s) N1->N2 Pre-operation N3 3. PPE Donning Double Nitrile, Goggles, Lab Coat N2->N3 Containment verified N4 4. Weighing & Transfer Use Anti-Static Spatula & Enclosure N3->N4 PPE secured N5 5. Reaction Setup Inert Atmosphere (N2/Ar) N4->N5 Sealed transfer N6 6. Decontamination Neutralize surfaces with 1% Citric Acid N5->N6 Post-reaction

Figure 1: Step-by-step operational workflow for handling reactive spirocyclic amines.

Emergency Response & Disposal Plan

If a spill occurs, standard aqueous cleanup protocols can exacerbate the hazard. Adding water to the free base of 2-Phenyl-2,6-diazaspiro[3.3]heptane creates a highly basic, slippery, and corrosive solution that is difficult to contain.

Spill Response Protocol:

  • Evacuation & Assessment: Immediately alert personnel. If the spill is >50g or involves a highly concentrated solvent solution, evacuate the immediate area and increase room ventilation [1].

  • Dry Containment: Do NOT use water. Cover the solid spill with dry sand, vermiculite, or a commercial inert absorbent.

  • Collection: Use non-sparking tools to sweep the absorbed mixture into a heavy-duty, sealable polyethylene bag.

  • Chemical Decontamination: After the bulk solid is removed, wipe down the affected surfaces with a 1% aqueous citric acid solution . The weak acid safely protonates the residual spirocyclic amine, converting it into a water-soluble, non-volatile, and pH-neutral citrate salt.

  • Disposal: Label the sealed container strictly as "Hazardous Waste - Basic Amine Solid/Solution" and dispose of it according to institutional environmental health and safety (EHS) guidelines.

SpillResponse S1 Spill Detected (Solid or Solution) S2 Assess Volume & Evacuate Immediate Area S1->S2 S3 Don Emergency PPE (Respirator, Heavy Duty Gloves) S2->S3 Secure area S4 Containment Apply Dry Sand/Vermiculite S3->S4 Prevent spreading S5 Collection Sweep with Non-Sparking Tools S4->S5 Absorb/Cover S6 Hazardous Waste Seal & Label Container S5->S6 Transfer to waste

Figure 2: Emergency spill response pathway for 2-Phenyl-2,6-diazaspiro[3.3]heptane.

References

  • Apollo Scientific.2,6-Diazaspiro[3.3]heptane dihydrochloride Safety Data Sheet.
  • CymitQuimica.2,6-Diazaspiro[3.3]heptane dihydrochloride - Product Information & Safety.
  • National Institutes of Health (NIH) / PubChem.2-Boc-2,6-diazaspiro(3.3)heptane Safety and Hazards.
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